Einecs 286-127-4
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85187-38-8 |
|---|---|
Molecular Formula |
C18H33N3O7 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.3CH2O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;3*2-1-3/h7-8,19H,9-11H2,1-6H3;3*1H,(H,2,3) |
InChI Key |
ADWLCJZOIHORGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Einecs 286-127-4 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties and structure of Einecs 286-127-4, a 3:1 molecular adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. This document consolidates available data on its identification, physicochemical properties, synthesis, and analytical methodologies. The information is presented to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
This compound is a complex formed by the acid-base reaction between three equivalents of formic acid and one equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol. The tertiary amine groups of the phenol derivative are protonated by the formic acid molecules, resulting in a salt-like structure.
The parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is a highly substituted phenol with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl group. This arrangement provides multiple sites for interaction and gives the molecule its characteristic properties as a catalyst and curing agent. The addition of formic acid modifies its polarity and solubility.[1]
Table 1: Chemical Identification
| Identifier | Value |
| EINECS Number | 286-127-4 |
| CAS Number | 85187-38-8 |
| IUPAC Name | formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
| Molecular Formula | C18H33N3O7 |
| Molecular Weight | 403.48 g/mol |
| Canonical SMILES | CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O[1] |
| InChI Key | ADWLCJZOIHORGX-UHFFFAOYSA-N[1] |
Structural Diagram:
The chemical structure of this compound involves the ionic interaction between the formate anions and the protonated tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol cation.
Physicochemical Properties
Quantitative data for the this compound complex is limited. The properties of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, are well-documented and provide a baseline for understanding the behavior of the adduct. The formation of the salt is expected to increase its solubility in polar solvents.
Table 2: Physicochemical Data of 2,4,6-Tris[(dimethylamino)methyl]phenol (Parent Compound)
| Property | Value | Reference |
| Appearance | Amber to red-brown liquid with an amine odor | [2] |
| Density | 0.974 g/cm³ at 15 °C | [3] |
| Boiling Point | 130-135 °C at 1 mmHg | [2] |
| Vapor Pressure | <0.01 mmHg at 21 °C | |
| Refractive Index | n20/D 1.516 | |
| Flash Point | 124 °C (closed cup) | [2] |
| Water Solubility | Miscible | |
| logP | 1.29 (Predicted) | [4] |
Experimental Protocols
Synthesis
The synthesis of this compound is a two-step process involving the synthesis of the parent phenol followed by its reaction with formic acid.
Step 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol
The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich reaction.[5] This involves the condensation of phenol, formaldehyde, and dimethylamine.
References
- 1. youtube.com [youtube.com]
- 2. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Catalytic Mechanism of 2,4,6-tris((dimethylamino)methyl)phenol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, is a highly effective Lewis base catalyst widely utilized in polymer chemistry.[1][2] Its molecular structure, featuring three tertiary amine groups and a phenolic hydroxyl group, provides a unique dual-functionality that makes it a potent accelerator for epoxy resin curing and a catalyst for polyurethane formation.[3][4] This technical guide elucidates the core mechanisms of action of DMP-30, detailing its catalytic cycles in various polymer systems, presenting available quantitative data, outlining key experimental protocols for its study, and providing visual representations of its mechanistic pathways.
Core Catalytic Functionality
The catalytic activity of 2,4,6-tris((dimethylamino)methyl)phenol stems from the synergistic action of its functional groups.
-
Tertiary Amine Groups: As Lewis bases, the three dimethylamino groups are the primary drivers of catalysis. Their lone pair of electrons allows them to act as potent nucleophiles, initiating ring-opening polymerization of epoxides and promoting the reactions of isocyanates.[1][5] The catalytic effect is related to the density of electrons on the nitrogen atoms.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group can participate in the reaction through several means. It can engage in hydrogen bonding, which helps to stabilize transition states.[1] It can also act as a co-catalyst or a proton source, facilitating the opening of epoxy or anhydride rings and participating in the initiation steps of polymerization.
Mechanism of Action in Epoxy Resin Systems
DMP-30 is a versatile catalyst in epoxy chemistry, capable of acting as a homopolymerization catalyst or as an accelerator for other curing agents like polyamides, amidoamines, and anhydrides.[3][6] Its primary function is to lower the activation energy of the epoxy reaction, leading to a significant increase in reaction rates, even at ambient temperatures.[1]
Anionic Homopolymerization of Epoxy Resins
In the absence of other curing agents, the tertiary amine groups of DMP-30 can directly initiate the anionic polymerization of epoxy resins.
Mechanism:
-
Initiation: A tertiary amine group performs a nucleophilic attack on the methylene carbon of the epoxy (oxirane) ring. This opens the ring and forms a zwitterion (an ion with both a positive and negative charge).
-
Propagation: The resulting alkoxide anion is a potent nucleophile that subsequently attacks another epoxy monomer. This process repeats, propagating the polymer chain.
-
Termination: The chain growth can be terminated by impurities or by reaction with the phenolic proton from another DMP-30 molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 6. 2017erp.com [2017erp.com]
An In-depth Technical Guide to the Spectroscopic Analysis of EINECS 286-127-4
Compound Identification: Formic acid;2,4,6-tris[(dimethylamino)methyl]phenol (3:1)[1][2][3] CAS Number: 85187-38-8[2][3] Molecular Formula: C₁₈H₃₃N₃O₇[1][2] Molecular Weight: 403.5 g/mol [1][2] Structure: A 3:1 molar adduct of formic acid and 2,4,6-tris(dimethylaminomethyl)phenol.[1][4]
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound associated with EINECS 286-127-4. Due to the limited availability of published spectra for this specific adduct, this guide will focus on the predicted spectroscopic characteristics based on the structures of its constituent components: 2,4,6-tris[(dimethylamino)methyl]phenol and formic acid. The formation of this adduct, which is essentially a salt, will influence the spectroscopic data in predictable ways.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
The NMR spectra will be a superposition of the signals from both the phenol and the formate counter-ions, with shifts indicating their interaction.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | ~2.3 - 2.7 | Singlet | N-CH ₃ of dimethylamino groups |
| ~3.5 - 4.0 | Singlet | Ar-CH ₂-N of the benzyl groups | |
| ~6.8 - 7.2 | Singlet | Aromatic C-H | |
| ~8.0 - 8.5 | Singlet | Formate H -COO⁻ | |
| Variable (broad) | Singlet | Phenolic OH and Ammonium N⁺-H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~45 | N-C H₃ of dimethylamino groups |
| ~60 | Ar-C H₂-N of the benzyl groups | |
| ~125 - 130 | Aromatic C -H | |
| ~120 - 125 | Quaternary aromatic C -CH₂ | |
| ~155 - 160 | Aromatic C -OH | |
| ~165 - 170 | Formate HC OO⁻ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorptions for the functional groups present in the adduct.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Phenol) & N⁺-H (Ammonium) | 3200 - 3500 (broad) | Strong | Stretching |
| C-H (sp³) | 2850 - 3000 | Medium-Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Weak-Medium | Stretching |
| C=O (Formate) | 1550 - 1610 | Strong | Asymmetric Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |
| C-N | 1000 - 1250 | Medium | Stretching |
| C-O (Phenol) | 1200 - 1300 | Strong | Stretching |
Table 3: Predicted Mass Spectrometry (MS) Data
In mass spectrometry, particularly with soft ionization techniques, the molecular ions of the individual components are expected to be observed.
| m/z | Assignment | Notes |
| 265.22 | [M]⁺ of 2,4,6-tris[(dimethylamino)methyl]phenol | Molecular ion of the phenolic component. |
| 46.03 | [M]⁺ of formic acid | Molecular ion of formic acid. |
| Various | Fragmentation ions | Fragmentation of the parent compounds. For the phenol, this could involve loss of dimethylamino groups. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For a ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.[5]
-
For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is typically required.[5]
-
Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating. Filter the sample if any solid particles remain to avoid interfering with the magnetic field homogeneity.[5]
-
An internal standard like tetramethylsilane (TMS) may be used for chemical shift calibration, although modern spectrometers can often reference the residual solvent signal.[5][6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve high resolution.
-
Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]
-
-
Data Processing :
-
The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.
-
Integration of the signals in ¹H NMR is performed to determine the relative ratios of the different types of protons.[6]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for a solid sample) :
-
Thin Solid Film Method : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using an anvil to ensure good contact.[9] This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Place the prepared sample (salt plate or ATR unit) into the spectrometer's sample compartment.
-
Record a background spectrum of the empty spectrometer (or clean salt plate/ATR crystal).
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The sample is introduced into the mass spectrometer. For a solid, this might involve a direct insertion probe or dissolving the sample and introducing it via liquid chromatography.
-
The sample molecules are ionized. Common techniques include:
-
Electron Ionization (EI) : A high-energy electron beam bombards the sample, causing ionization and often extensive fragmentation.[12][13]
-
Electrospray Ionization (ESI) : The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. This is a "soft" technique that often leaves the molecular ion intact.[14]
-
-
-
Mass Analysis :
-
Detection :
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Buy this compound | 85187-38-8 [smolecule.com]
- 2. This compound | C18H33N3O7 | CID 44149911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. EG-Verzeichnis - ECHA [echa.europa.eu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. amherst.edu [amherst.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Physical and Chemical Properties of DMP-30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30. This multifunctional molecule is a cornerstone in various industrial applications, particularly as a catalyst and curing agent in epoxy and polyurethane systems. Its unique structure, combining a phenolic hydroxyl group and three tertiary amine functionalities, imparts a versatile reactivity profile that is of significant interest in materials science and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and visualizes its catalytic mechanisms to support advanced research and development activities.
Core Physical and Chemical Properties
DMP-30 is a pale yellow to amber, viscous liquid with a characteristic amine-like odor at room temperature.[1][2][3][4] The following tables summarize its key physical and chemical identification and property data.
Table 1: Chemical Identification of DMP-30
| Identifier | Value |
| Chemical Name | 2,4,6-Tris(dimethylaminomethyl)phenol |
| Synonyms | DMP-30, Tris-DMP, Ancamine K 54, Actiron NX 3 |
| CAS Number | 90-72-2[1][2][5][6] |
| Molecular Formula | C₁₅H₂₇N₃O[1][2][5] |
| Molecular Weight | 265.39 g/mol [1][7] |
| SMILES | CN(C)Cc1cc(CN(C)C)c(O)c(CN(C)C)c1[8] |
| InChI Key | AHDSRXYHVZECER-UHFFFAOYSA-N[1][8] |
Table 2: Physical Properties of DMP-30
| Property | Value |
| Appearance | Clear, light yellow to amber viscous liquid[1][5][7][9][10] |
| Odor | Amine-like[1][5][7] |
| Density | 0.969 - 0.975 g/mL at 20-25 °C[1][5][11] |
| Melting Point | ~ -70 °C[2] |
| Boiling Point | 130-135 °C at 1 mmHg[1][3][4][5] |
| Flash Point | >110 °C (>230 °F)[1][5] |
| Vapor Pressure | <0.01 mmHg at 21 °C[1][5][8] |
| Refractive Index (n₂₀/D) | 1.516[1][3][5][8] |
| Viscosity | 120 - 250 cP at 25 °C[9][12] |
| Water Solubility | 850 g/L at 20 °C[1][5] |
| LogP (Octanol/Water) | -0.66 at 21.5 °C[1][5] |
Note on Melting Point: While some sources cite a melting point of 316°C, this is inconsistent with its liquid state at room temperature. The value of -70°C is more aligned with its physical description.[2]
Table 3: Solubility Profile of DMP-30
| Solvent | Solubility |
| Water | Soluble (850 g/L at 20 °C)[1][5] |
| Alcohols (e.g., Ethanol) | Soluble[3][5] |
| Ketones (e.g., Acetone) | Soluble[3][5] |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble[3][5] |
| Non-polar Solvents | Lower solubility[2][4] |
Experimental Protocols for Property Determination
The accurate determination of the physical and chemical properties of DMP-30 is crucial for its application and for safety assessments. Standardized methodologies, such as those provided by ASTM International and the Organisation for Economic Co-operation and Development (OECD), are typically employed.
Density
The density of liquid DMP-30 can be determined using several methods outlined in OECD Guideline 109 .[4][13][14][15] These include the use of a hydrometer, an oscillating densitometer, or the immersed body (buoyancy) method. For a viscous liquid like DMP-30, the oscillating densitometer or a pycnometer would be suitable. The principle involves measuring the mass of a known volume of the substance at a specified temperature (e.g., 20 or 25 °C).
Boiling Point
The boiling point of DMP-30 is determined at reduced pressure to prevent decomposition. OECD Guideline 103 describes several methods for determining the boiling point of chemical substances.[1][16] For DMP-30, a dynamic method, where the temperature at which the vapor pressure equals the external pressure is measured, or a distillation method under vacuum would be appropriate.
Viscosity
The viscosity of DMP-30 is a key parameter for its handling and formulation. ASTM D2196 provides a standard test method for rheological properties using a rotational viscometer.[5][6][17] This method involves measuring the torque required to rotate a spindle at a constant speed while submerged in the liquid. The viscosity is then calculated from the torque, spindle geometry, and rotational speed. Given that DMP-30 is a non-Newtonian fluid, its apparent viscosity will vary with the shear rate.[5]
Solubility in Water
The water solubility of DMP-30 can be determined using the flask method described in OECD Guideline 105 .[10][18][19][20] This protocol involves dissolving the substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.
Partition Coefficient (n-octanol/water)
The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is important for predicting its environmental fate and biological uptake. OECD Guideline 117 outlines the HPLC method for determining the partition coefficient.[3][21][22][23] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known LogP values of a series of reference compounds.
Synthesis
DMP-30 is synthesized via the Mannich reaction.[24] This involves the aminoalkylation of the acidic proton of phenol with formaldehyde and a secondary amine, dimethylamine. The reaction is typically carried out by mixing phenol and dimethylamine aqueous solution, followed by the batchwise addition of paraformaldehyde at a controlled temperature.[10] The product is then isolated through phase separation and vacuum distillation.
Catalytic Mechanism and Signaling Pathways
DMP-30 is a highly effective catalyst for the curing of epoxy resins with various hardeners, including amines and anhydrides.[6][18][25] Its catalytic activity stems from the Lewis base nature of its tertiary amine groups.[19][26]
Catalysis of Epoxy-Amine Reactions
In epoxy-amine systems, the tertiary amine groups of DMP-30 facilitate the opening of the epoxide ring. This is achieved by activating the epoxy ring and promoting the nucleophilic attack by the primary or secondary amine curing agent.[6][25] This leads to a significant acceleration of the polymerization and cross-linking reactions.
Catalysis of Epoxy-Anhydride Reactions
The catalytic role of DMP-30 in epoxy-anhydride systems is more complex, involving multiple pathways.[25][27] The tertiary amine can directly react with the anhydride to form a zwitterionic intermediate, which then attacks the epoxy ring. Alternatively, the phenolic hydroxyl group on DMP-30 can open the anhydride ring, forming a carboxylic acid that subsequently reacts with the epoxide.
Experimental Workflow for Quality Control
A typical experimental workflow for the quality control of DMP-30 involves a series of analytical tests to ensure it meets specifications.
Conclusion
DMP-30 is a versatile and highly effective molecule with a well-characterized set of physical and chemical properties that make it indispensable in various industrial applications. Its primary role as a catalyst in epoxy and polyurethane chemistry is well-understood, and its physical properties are readily determined by standard analytical methods. This guide provides a foundational understanding of DMP-30 for researchers, scientists, and drug development professionals, enabling informed decisions in formulation, synthesis, and application development. Further research into its potential applications, particularly in the context of sustainable and recyclable polymer systems, is an area of growing interest.
References
- 1. laboratuar.com [laboratuar.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D445 – SPL [spllabs.com]
- 8. oecd.org [oecd.org]
- 9. acri.gov.tw [acri.gov.tw]
- 10. laboratuar.com [laboratuar.com]
- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 16. lcslaboratory.com [lcslaboratory.com]
- 17. matestlabs.com [matestlabs.com]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. oecd.org [oecd.org]
- 22. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. oecd.org [oecd.org]
- 25. store.astm.org [store.astm.org]
- 26. ASTM D445 - eralytics [eralytics.com]
- 27. tamson-instruments.com [tamson-instruments.com]
Health and safety data for Einecs 286-127-4 exposure
An In-depth Technical Guide on the Health and Safety of EINECS 286-127-4
This guide provides a comprehensive overview of the health and safety data for this compound, also known as Tris(2,4-di-tert-butylphenyl) phosphite.[1][2] It is intended for researchers, scientists, and drug development professionals who may be working with this substance. Tris(2,4-di-tert-butylphenyl) phosphite is a widely used secondary antioxidant and stabilizer in various polymers.[1][3] This document summarizes key toxicological data, details experimental protocols, and presents visual workflows and pathways related to its safety assessment.
Quantitative Toxicological Data
The following tables summarize the key quantitative health and safety data for Tris(2,4-di-tert-butylphenyl) phosphite.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat, Mouse, Hamster | Oral | > 6,000 mg/kg bw | [4] |
| LD50 | Rat | Dermal | > 2,000 mg/kg bw | [4] |
Table 2: Repeated Dose, Reproductive, and Developmental Toxicity
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |
| 13-Week Repeated Dose | Rat | 1,000 mg/kg/day (highest dose tested) | [4] |
| Reproductive Performance | Rat | 292.6 mg/kg bw/day | [4] |
| Developmental Toxicity | Rat | 412 mg/kg bw/day | [4] |
| Maternal & Developmental Toxicity | Rabbit | ≥ 1,200 mg/kg bw/day (highest dose tested) | [4] |
Table 3: Genotoxicity and Mutagenicity
| Assay | System | Result | Reference |
| Gene Mutation | Bacteria (Ames test) | Negative | [4] |
| Clastogenicity (Micronucleus test) | In vivo (Hamster bone marrow) | Negative | [4] |
| Clastogenicity (Metaphase analysis) | In vivo (Hamster bone marrow) | Negative | [4] |
| Dominant Lethal Assay | Mouse | Negative | [4] |
Table 4: Irritation and Sensitization
| Endpoint | Test System | Result | Reference |
| Skin Irritation | Not specified | Not irritating | [4] |
| Eye Irritation | Not specified | Not irritating | [4] |
| Skin Sensitization | Guinea Pig | No sensitization observed (in a limited quality test) | [4] |
Table 5: Acceptable Daily Intake (ADI)
| Regulatory Body | Value | Basis | Reference |
| U.S. FDA | 1 mg/kg bw/day | Based on a two-year chronic toxicity/carcinogenicity study in rats with a safety factor of 100. | [5][6] |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are as follows:
-
13-Week Repeated Oral Exposure Study (Rat) : In this study, Tris(2,4-di-tert-butylphenyl) phosphite was administered orally to rats for 13 weeks. The highest dose tested was 1000 mg/kg/day, at which no adverse effects were observed.[4] Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated.
-
Teratogenicity Study (Rabbit) : This study was conducted in accordance with OECD Guideline 414. Pregnant rabbits were administered the substance orally during the period of organogenesis. The highest dose tested was ≥ 1200 mg/kg bw/day.[4] Maternal and developmental toxicity endpoints were evaluated, and no evidence of teratogenicity was found.[4]
-
Two-Generation Reproductive Toxicity Study (Rat) : This study assessed the effects of the substance on reproductive performance and offspring development. The substance was administered in the diet. A No-Observed-Adverse-Effect-Level (NOAEL) for reproductive performance was determined to be 292.6 mg/kg bw/day.[4] Decreased fetal weight was observed in the F2 generation at the highest dose of 1030 mg/kg bw/day.[4]
-
Genotoxicity Assays :
-
Ames Test : A bacterial reverse mutation assay was conducted to assess the potential for gene mutations. The results were negative.[4]
-
In Vivo Bone Marrow Assays : Both a micronucleus test and a metaphase analysis were performed in hamsters to evaluate chromosomal damage. The results of both assays were negative.[4]
-
Dominant Lethal Assay : This in vivo assay in mice was conducted to assess for germ cell mutations, and the results were negative.[4]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the health and safety of Tris(2,4-di-tert-butylphenyl) phosphite.
Caption: Risk assessment workflow for this compound.
Caption: Metabolic pathway of Tris(2,4-di-tert-butylphenyl) phosphite.
Caption: Decision tree for handling exposure incidents.
Summary of Health Hazards
-
Acute Toxicity : Tris(2,4-di-tert-butylphenyl) phosphite has low acute toxicity via both oral and dermal routes.[4] Clinical signs observed in acute toxicity studies were common and included sedation, dyspnea, hunched posture, piloerection, and ruffled fur.[4]
-
Irritation and Sensitization : The substance is not irritating to the skin or eyes.[4] A guinea pig test showed no evidence of skin sensitization, although the study was of limited quality.[4] There are no indications of a sensitizing potential in humans despite its widespread use.[4]
-
Repeated Dose Toxicity : No adverse effects were observed in a 13-week oral study in rats at the highest dose tested (1000 mg/kg/day).[4]
-
Mutagenicity and Carcinogenicity : The substance has shown no significant mutagenic potential in a battery of tests, including the Ames test and in vivo assays for clastogenicity.[4] A carcinogenicity study in rats did not indicate a carcinogenic potential.[4]
-
Reproductive and Developmental Toxicity : There was no evidence of teratogenicity in rabbits.[4] In a two-generation study in rats, the NOAEL for reproductive performance was 292.6 mg/kg bw/day, and for developmental toxicity, it was 412 mg/kg bw/day.[4]
-
Neurotoxicity : While there have been concerns about the potential neurotoxicity of its phosphate degradation product, studies have diminished this concern.[5][6] A study in hens showed no neurotoxicity, and steric hindrance is believed to inhibit the interaction of the metabolite with acetylcholinesterase.[5][6]
Exposure and Metabolism
-
Human Exposure : Worker exposure may occur during the production and processing of polymers containing this substance, primarily through inhalation of dust particles.[4] Consumer exposure may occur through migration from food packaging materials, but this is generally low.[4] The cumulative estimated daily intake (CEDI) from food contact applications is 0.09 mg/kg bw/day, which is well below the acceptable daily intake (ADI) of 1 mg/kg bw/day.[5][6]
-
Metabolism : Uptake from the gastrointestinal tract is very limited.[4] The main metabolite found in the feces of rats is tris(2,4-di-tert-butylphenyl) phosphate, which is likely formed through direct oxidation in the gastrointestinal tract.[4]
Conclusion
Based on the available data, Tris(2,4-di-tert-butylphenyl) phosphite (this compound) has a low hazard profile for human health.[4] It exhibits low acute toxicity, is not a skin or eye irritant, and is not a sensitizer. It has not shown mutagenic, carcinogenic, or teratogenic potential in the studies conducted. The established ADI is significantly higher than the estimated daily intake from food contact materials, suggesting that its current authorized uses are not of safety concern.[5][6] Standard industrial hygiene practices should be followed when handling this substance to minimize occupational exposure.[7]
References
- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Tris(2,4-di-tert-butylphenyl) phosphite | 31570-04-4 | Benchchem [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Toxicological Profile of CAS 85187-38-8: A Component-Based Assessment
Disclaimer: No direct toxicological studies have been identified for the specific substance CAS 85187-38-8, which is chemically defined as formic acid;2,4,6-tris[(dimethylamino)methyl]phenol. This technical guide provides a toxicological profile based on the available data for its individual components: 2,4,6-tris[(dimethylamino)methyl]phenol (CAS 90-72-2) and formic acid (CAS 64-18-6). The toxicological properties of the salt form may differ from its individual constituents. This assessment is intended for researchers, scientists, and drug development professionals.
Executive Summary
Based on the toxicological data of its components, CAS 85187-38-8 is anticipated to be a hazardous substance. The 2,4,6-tris[(dimethylamino)methyl]phenol component is classified as harmful if swallowed and corrosive to the skin and eyes.[1][2][3] The formic acid component is also corrosive and can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed and toxic if inhaled.[4][5][6] Chronic exposure to formic acid may lead to kidney damage.[7] A detailed breakdown of the toxicological endpoints for each component is provided below.
Quantitative Toxicology Data
The following tables summarize the available quantitative toxicological data for the components of CAS 85187-38-8.
2,4,6-Tris[(dimethylamino)methyl]phenol (CAS 90-72-2)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1200 mg/kg | [8] |
| LD50 | Rat | Dermal | > 1 mL/kg bw | [8] |
Formic Acid (CAS 64-18-6)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 1.8 g/kg | [7] |
| NOAEL | Rat, Mouse | Inhalation | 32 ppm | [9][10] |
Toxicological Endpoints
Acute Toxicity
2,4,6-Tris[(dimethylamino)methyl]phenol: This compound is harmful if swallowed, with an oral LD50 in rats of 1200 mg/kg.[8] It is also classified as harmful in contact with skin and if inhaled.[2] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[11]
Formic Acid: Formic acid is harmful if swallowed and has an oral LD50 of 1.8 g/kg in mice.[7] It is categorized as toxic if inhaled.[5][6] Inhalation of vapors can cause severe irritation to the nasal and respiratory passages, potentially leading to pulmonary edema.[12]
Skin and Eye Irritation
2,4,6-Tris[(dimethylamino)methyl]phenol: This substance is classified as causing severe skin burns and eye damage.[1][3][13] Direct contact can result in chemical burns and, with repeated exposure, may cause skin sensitization and tissue necrosis.[11] It is corrosive to the eyes and can cause serious eye damage.[1][14]
Formic Acid: Concentrated formic acid is corrosive to the skin and can cause severe burns.[7][15] It is also corrosive to the eyes and can lead to severe damage, including blindness.[4]
Genotoxicity and Carcinogenicity
2,4,6-Tris[(dimethylamino)methyl]phenol: This compound is not classified as a germ cell mutagen or a carcinogen.[1]
Formic Acid: In vitro genetic toxicity studies with Salmonella typhimurium did not show evidence of mutagenicity.[10] Some studies on bacterial species have suggested it may be a mutagen.[7]
Reproductive and Developmental Toxicity
2,4,6-Tris[(dimethylamino)methyl]phenol: This substance is not classified as a reproductive toxicant.[1]
Formic Acid: No specific data on reproductive or developmental toxicity was identified in the provided search results.
Repeated Dose Toxicity
2,4,6-Tris[(dimethylamino)methyl]phenol: No specific data on repeated dose toxicity was identified in the provided search results.
Formic Acid: In 13-week inhalation studies in rats and mice, the no-observed-adverse-effect level (NOAEL) for respiratory injury was 32 ppm.[9][10] Effects at higher concentrations included squamous metaplasia and degeneration of the respiratory and olfactory epithelia.[10] Chronic exposure in humans may result in kidney damage.[7]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following general methodologies can be inferred.
Acute Oral Toxicity (LD50)
The acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 401 or 420. This involves the administration of the test substance in graduated doses to a group of experimental animals (e.g., rats or mice). The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.
Inhalation Toxicity (NOAEL)
The inhalation toxicity studies for formic acid likely followed a protocol similar to OECD Test Guideline 412 or 413. This involves exposing animals (e.g., rats and mice) to the test substance vapor for a specified duration (e.g., 6 hours/day, 5 days/week) over a period of several weeks (e.g., 13 weeks).[9][10] Various toxicological endpoints are monitored, including clinical signs, body weight, and histopathology of target organs, particularly the respiratory tract. The NOAEL is the highest concentration at which no adverse effects are observed.
Visualizations
Caption: Generalized workflows for acute oral and repeated dose inhalation toxicity testing.
Caption: Logical relationship of component hazards to the anticipated profile of CAS 85187-38-8.
References
- 1. carlroth.com [carlroth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. flinnsci.com [flinnsci.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. Formic acid - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. isg.ku.edu.tr [isg.ku.edu.tr]
- 13. carlroth.com [carlroth.com]
- 14. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
The Role of Formic Acid in the Formation and Function of Einecs 286-127-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound identified by Einecs number 286-127-4, a 3:1 molar adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. The document elucidates the crucial role of formic acid in the formation of this salt, detailing the underlying chemical interactions. A comprehensive overview of the synthesis of the parent phenolic compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is presented, including detailed experimental protocols derived from established methodologies. While specific applications in drug development for the final adduct are not extensively documented in publicly available literature, the known catalytic and accelerator properties of the parent amine suggest potential utility. This guide consolidates available quantitative data and presents logical and experimental workflows through diagrams to support researchers and professionals in the fields of chemical synthesis and drug development.
Introduction to Einecs 286-127-4
The compound registered under this compound is a well-defined chemical entity with the CAS number 85187-38-8. Its systematic IUPAC name is formic acid;2,4,6-tris[(dimethylamino)methyl]phenol[1]. It is a salt formed from the reaction of three equivalents of formic acid with one equivalent of the tertiary amine, 2,4,6-tris[(dimethylamino)methyl]phenol. The formation of this adduct is a classic acid-base reaction where the acidic protons of formic acid are transferred to the basic nitrogen atoms of the dimethylamino groups.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, and the final adduct are presented in Table 1.
| Property | 2,4,6-tris[(dimethylamino)methyl]phenol | This compound (3:1 Adduct) | Reference |
| CAS Number | 90-72-2 | 85187-38-8 | [1][2] |
| Molecular Formula | C₁₅H₂₇N₃O | C₁₈H₃₃N₃O₇ | [1][2] |
| Molecular Weight | 265.40 g/mol | 403.5 g/mol | [1][3] |
| Appearance | Amber to red-brown liquid | Not specified | [3] |
| Odor | Amine-like | Not specified | [3] |
| Boiling Point | 130-135 °C at 1 mmHg | Not specified | [3] |
| Density | ~0.97 g/cm³ | Not specified | [2] |
The Pivotal Role of Formic Acid
Formic acid (HCOOH) is the simplest carboxylic acid and plays a fundamental role in the structure and properties of this compound. Its interaction with 2,4,6-tris[(dimethylamino)methyl]phenol is characterized by two primary mechanisms:
-
Proton Donation (Salt Formation): The primary role of formic acid is to act as a proton donor to the three basic tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol molecule. This acid-base neutralization reaction results in the formation of a formate salt. The transfer of protons to the nitrogen atoms of the dimethylamino groups leads to the formation of ammonium cations, with the formate anions acting as counter-ions. This interaction significantly alters the physical and chemical properties of the parent amine, such as its solubility and reactivity.
-
Hydrogen Bonding: Beyond the primary ionic interaction, hydrogen bonding can occur between the phenolic hydroxyl group (-OH) of the phenol and the carbonyl oxygen of the formate ions. This secondary interaction can further stabilize the crystal lattice of the salt.
The formation of this salt can be a deliberate synthetic step to modify the properties of the parent amine, for instance, to improve its handling, solubility in specific solvents, or to control its reactivity in subsequent chemical transformations.
Figure 1. Formation of this compound through acid-base interactions.
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process: first, the synthesis of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, followed by its reaction with formic acid.
Synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol
The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich reaction, which involves the aminoalkylation of phenol with formaldehyde and dimethylamine[2][4].
This protocol is a generalized procedure based on common methodologies described in the literature[5][6][7].
Materials:
-
Phenol
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Paraformaldehyde or Formaldehyde (aqueous solution, e.g., 37%)
-
Solvent (optional, e.g., methanol)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the dimethylamine solution.
-
Addition of Phenol: Slowly add phenol to the dimethylamine solution while stirring. The temperature may be maintained between 0-70 °C[6].
-
Addition of Formaldehyde/Paraformaldehyde: Add formaldehyde or paraformaldehyde portion-wise to the reaction mixture. The addition is typically controlled to keep the reaction temperature within a desired range, for example, by adding it over a period of 0.5-1 hour[6].
-
Reaction: Heat the reaction mixture to a temperature between 30-100 °C and maintain it for 1-4 hours[6]. Some protocols specify temperatures up to 130 °C[8].
-
Work-up: After the reaction is complete, cool the mixture and perform an oil-water separation. The organic layer contains the desired product.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,4,6-tris[(dimethylamino)methyl]phenol as a viscous liquid[6].
Quantitative Data:
-
Yield: Industrial processes report yields of up to 94.6-98.8%[8].
-
Purity: The purity of the final product can be assessed using techniques such as titratable nitrogen analysis[8].
Figure 2. Workflow for the synthesis of the parent phenol compound.
Formation of the Formic Acid Adduct (this compound)
Materials:
-
2,4,6-tris[(dimethylamino)methyl]phenol
-
Formic acid (e.g., 85% aqueous solution)
-
A suitable solvent (e.g., a non-reactive organic solvent like toluene or an alcohol)
Procedure:
-
Dissolution: Dissolve one molar equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol in a suitable solvent.
-
Addition of Formic Acid: Slowly add at least three molar equivalents of formic acid to the solution with stirring. The reaction is exothermic, so the addition rate should be controlled to manage the temperature.
-
Isolation: The resulting formate salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure to obtain the final product. The product can then be washed with a non-polar solvent to remove any unreacted starting material and dried.
Note: The exact conditions (solvent, temperature, and purification method) would need to be optimized for this specific reaction.
Applications and Relevance in Drug Development
While specific applications of this compound in drug development are not explicitly detailed in the available literature, the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is widely used as a catalyst and curing agent in the production of epoxy resins and polyurethanes[2][9]. Its catalytic activity stems from the basicity of its tertiary amine groups[9].
In the context of drug development and organic synthesis, tertiary amines and their salts can serve various functions:
-
Base Catalysts: The parent amine can be used as a base catalyst in various organic reactions. The formation of the formate salt allows for the controlled release or in-situ generation of the free amine, which can be advantageous in certain synthetic pathways.
-
pH Modifiers: Formic acid-amine salts can act as buffering agents to control the pH of a reaction mixture.
-
Precursors for Further Synthesis: The adduct can be a stable intermediate for the storage and handling of the otherwise reactive free amine.
The use of formic acid is also prevalent in HPLC and mass spectrometry for the analysis of amine-containing compounds, where it can improve peak shape and ionization efficiency[4][10].
Conclusion
The compound this compound is a formate salt resulting from the stoichiometric reaction of formic acid with 2,4,6-tris[(dimethylamino)methyl]phenol. The role of formic acid is central to the formation of this adduct, acting as a proton donor in an acid-base reaction. While the synthesis of the parent phenol is well-documented, specific protocols for the formation of the 3:1 adduct are less common, suggesting a straightforward neutralization reaction. The potential applications of this compound in drug development are likely linked to the catalytic and basic properties of the parent amine, with the formic acid salt offering a modified form with different physical and chemical characteristics. Further research into the specific properties and applications of this adduct is warranted.
References
- 1. Buy this compound | 85187-38-8 [smolecule.com]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 3. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 5. A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 7. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 9. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 10. 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for Einecs 286-127-4 as an Epoxy Resin Accelerator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Einecs 286-127-4 in Epoxy Formulations
This compound is the European Inventory of Existing Commercial Chemical Substances designation for the formic acid salt of 2,4,6-tris[(dimethylamino)methyl]phenol.[1][2][3][4][5] This compound is a highly effective tertiary amine catalyst used to accelerate the curing reactions of epoxy resin systems. Its primary function is to increase the rate of polymerization, allowing for faster processing times, lower curing temperatures, or a combination of both.
In advanced applications, such as the manufacturing of medical devices or specialized equipment for drug development, precise control over curing characteristics is critical. This accelerator allows for rapid bonding of components, encapsulation of sensitive electronics, or the creation of biocompatible composite materials with tailored properties. The catalytic nature of this compound means that it is used in small quantities, typically referred to as parts per hundred parts of resin (phr).
While often referred to as an "accelerator," its role is that of a catalyst, participating in the reaction mechanism to facilitate faster cross-linking without being consumed in the overall reaction. It is effective in systems cured with a variety of hardeners, including amines, amides, and anhydrides.
Chemical and Physical Properties
The fundamental properties of the active molecule are summarized below. Formulations may vary by supplier.
| Property | Value | Reference |
| IUPAC Name | formic acid;2,4,6-tris[(dimethylamino)methyl]phenol | [1] |
| CAS Number | 85187-38-8 | [1][2][4] |
| Molecular Formula | C18H33N3O7 | [1][3] |
| Molecular Weight | 403.5 g/mol | [1][3] |
| Appearance | Typically a yellowish to reddish-brown liquid | - |
| Function | Epoxy Resin Curing Accelerator/Catalyst | - |
Mechanism of Action
This compound accelerates the epoxy curing reaction through a catalytic mechanism involving its tertiary amine groups. The lone pair of electrons on the nitrogen atom initiates the ring-opening of the epoxy group, creating an alkoxide anion. This highly reactive anion then proceeds to react with other components in the system, such as a primary or secondary amine hardener, regenerating the catalyst and propagating the polymerization chain.
The key steps in the mechanism are:
-
Initiation: The tertiary amine attacks the carbon atom of the epoxide ring, opening it to form a zwitterion.
-
Propagation: The resulting alkoxide anion reacts with a proton donor in the system (e.g., an amine hardener's N-H group or a hydroxyl group), which then attacks another epoxy ring. This process repeats, rapidly building the polymer network.
-
Catalyst Regeneration: The tertiary amine is released to catalyze further reactions.
This catalytic cycle significantly increases the speed of the epoxy-amine addition reaction.
Caption: Catalytic cycle of a tertiary amine accelerator in an epoxy-amine system.
Performance Data
The addition of this compound has a significant impact on the curing parameters of an epoxy system. The following table provides illustrative data on how varying the concentration of a typical tertiary amine accelerator affects a standard Bisphenol A epoxy resin cured with an amine hardener. Actual results will vary based on the specific resin, hardener, and curing temperature.
| Accelerator Conc. (phr) | Gel Time at 25°C (minutes) | Peak Exotherm Temp. (°C) (100g mass) | Glass Transition Temp. (Tg) (°C) |
| 0 | 240 | 110 | 85 |
| 0.5 | 90 | 155 | 87 |
| 1.0 | 45 | 190 | 88 |
| 2.0 | 20 | 225 | 90 |
| 5.0 | <10 | >250 (Dangerously Fast) | 91 |
Note: High concentrations can lead to an uncontrollable exotherm, potentially damaging the material. It is crucial to start with low concentrations and perform small-scale tests.
Caption: Effect of increasing accelerator concentration on epoxy system properties.
Experimental Protocols
The following protocols outline standard methods for evaluating the performance of this compound in an epoxy formulation.
Protocol: Determination of Gel Time
Objective: To measure the working life or gel time of an epoxy system with the accelerator.
Apparatus:
-
Hot plate with temperature control
-
Disposable aluminum dishes
-
Wooden applicator sticks or spatula
-
Stopwatch
-
Analytical balance
Procedure:
-
Pre-condition the epoxy resin, hardener, and accelerator to the desired test temperature (e.g., 25°C).
-
Accurately weigh the desired amount of epoxy resin into a mixing cup.
-
Add the specified amount of this compound to the resin and mix thoroughly for 60 seconds.
-
Add the stoichiometric amount of amine hardener to the resin/accelerator mixture.
-
Start the stopwatch immediately upon adding the hardener. Mix thoroughly for 2 minutes, ensuring the sides and bottom of the cup are scraped.
-
Pour a small amount (approx. 10g) of the mixture into an aluminum dish placed on the hot plate set to the curing temperature.
-
Using a clean applicator stick, gently probe the mixture every few minutes.
-
The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface after probing. Record this time.
-
Repeat for different concentrations of the accelerator.
Protocol: Cure Characterization by Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the effect of the accelerator on the cure kinetics, including the total heat of reaction and the rate of cure.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimping press for pans
-
Syringe or micropipette
Procedure:
-
Prepare the epoxy/hardener/accelerator mixture as described in Protocol 4.1.
-
Immediately after mixing, use a micropipette to transfer a small sample (5-10 mg) into a tared aluminum DSC pan.
-
Seal the pan hermetically using the crimping press. Prepare an empty, sealed pan to use as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Perform the desired thermal analysis. Two common methods are:
-
Isothermal Scan: Rapidly heat the sample to a constant curing temperature (e.g., 80°C) and hold for a set time (e.g., 90 minutes). The area under the resulting exothermic peak corresponds to the heat evolved at that temperature.[6][7]
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from a sub-ambient temperature to a high temperature (e.g., 250°C). The area under the exotherm gives the total heat of reaction (ΔH_total).[8]
-
-
Analyze the data to determine the onset temperature of curing, the peak exotherm temperature, and the total enthalpy of the reaction. Compare these values across different accelerator concentrations.
Protocol: Glass Transition Temperature (Tg) Measurement
Objective: To determine the Tg of the fully cured epoxy, which indicates the extent of cross-linking.
Apparatus:
-
DSC (as above) or a Dynamic Mechanical Analyzer (DMA)
-
Cured epoxy samples
Procedure:
-
Prepare and cure samples of the epoxy formulations with varying accelerator concentrations according to a defined cure schedule (e.g., 2 hours at 100°C).
-
Using DSC:
-
Place a small, solid piece (10-15 mg) of the cured sample into a DSC pan.
-
Perform a heat-cool-heat cycle. For example: heat from 25°C to 150°C at 20°C/min, cool back to 25°C, then reheat at 10°C/min to 150°C.
-
The Tg is determined from the second heating scan, observed as a step-change in the heat flow curve.[6]
-
-
Using DMA:
-
Prepare rectangular bars of the cured material.
-
Clamp the sample in the DMA and apply a sinusoidal strain at a set frequency (e.g., 1 Hz).
-
Heat the sample at a slow, constant rate (e.g., 3°C/min) through the transition region.
-
The Tg can be identified as the peak of the tan delta (tan δ) curve or the onset of the drop in the storage modulus (E').
-
Caption: Workflow for evaluating the performance of an epoxy accelerator.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling, storage, and disposal information. Avoid contact with skin and eyes. High concentrations can cause rapid, uncontrolled exothermic reactions, presenting a significant thermal hazard. Always conduct small-scale trials before scaling up.
References
- 1. Buy this compound | 85187-38-8 [smolecule.com]
- 2. FORMAMIDE,N-1H-BENZO[D]IMIDAZOL-1-YL-N-METHYL-,FORMAMIDE,N-1H-BENZO[D]IMIDAZOL-2-YL- Suppliers & Manufacturers [chemicalregister.com]
- 3. This compound | C18H33N3O7 | CID 44149911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. formic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol (3:1) CAS#: 85187-38-8 [m.chemicalbook.com]
- 5. Formic acid, compound with 2,4,6-tris((dimethylamino)methyl)phenol(3:1) - Pharos [pharos.habitablefuture.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of DMP-30 in Polyurethane Foam Catalysis: A Detailed Guide
Introduction
Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a highly effective tertiary amine catalyst predominantly used in the production of polyurethane (PU) materials.[1][2] Its strong catalytic activity, particularly in promoting the gelling reaction (urethane formation), makes it a valuable component in formulations for rigid polyurethane foams, elastomers, and coatings.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the catalytic mechanism of DMP-30 in polyurethane foam production, intended for researchers, scientists, and professionals in drug development who may utilize polyurethane-based materials.
DMP-30's primary function in polyurethane chemistry is to catalyze the reaction between isocyanates and polyols, which forms the fundamental urethane linkage.[1] This acceleration of the polymerization process influences the rate of reaction and the final properties of the polyurethane product.[1] It is particularly noted for its strong gelling effect, which significantly accelerates chain extension and crosslinking reactions, leading to a more rigid and dimensionally stable polyurethane network.[2] This characteristic makes it highly suitable for applications demanding high strength and stiffness, such as in rigid PU foams.[2]
Catalytic Mechanism of DMP-30
DMP-30, a tertiary amine, functions as a base catalyst in the polyurethane reaction. The catalytic cycle involves the following key steps:
-
Complex Formation: The lone pair of electrons on the nitrogen atom of the tertiary amine in DMP-30 attacks the hydroxyl proton of the polyol, forming a hydrogen-bonded complex.
-
Activation of Polyol: This interaction increases the nucleophilicity of the oxygen atom of the polyol, making it more reactive towards the electrophilic carbon of the isocyanate group.
-
Nucleophilic Attack: The activated polyol then attacks the isocyanate group, leading to the formation of a urethane linkage.
-
Catalyst Regeneration: The DMP-30 catalyst is regenerated and can participate in further catalytic cycles.
The steric hindrance and electronic effects of the three dimethylaminomethyl groups on the phenol ring contribute to its high catalytic activity.
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of rigid polyurethane foams using DMP-30 as a catalyst. Researchers should note that the optimal formulation will depend on the specific polyol, isocyanate, and other additives used.
Protocol 1: Preparation of Rigid Polyurethane Foam
1. Materials and Reagents:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
DMP-30 (Gelling Catalyst)
-
Blowing Catalyst (e.g., a tertiary amine blend)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing Agent (e.g., water, pentane)
2. Equipment:
-
High-speed mechanical stirrer (2000-3000 rpm)
-
Disposable mixing cups
-
Molds for foam casting (e.g., aluminum or cardboard)
-
Fume hood
-
Stopwatch
-
Scale (accurate to 0.01 g)
3. Procedure:
-
Premix Preparation: In a disposable cup, accurately weigh the polyol, surfactant, blowing agent, and blowing catalyst.
-
Mixing of Premix: Mix these components thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm to ensure a homogeneous mixture.
-
Addition of DMP-30: Add the specified amount of DMP-30 to the premix and stir for an additional 30 seconds.
-
Addition of Isocyanate: Add the calculated amount of pMDI to the mixture. The amount of isocyanate is determined by the desired isocyanate index (typically 105-115 for rigid foams).
-
Final Mixing: Immediately mix the complete system at high speed (3000 rpm) for 5-10 seconds.
-
Casting: Quickly pour the reacting mixture into the mold.
-
Curing: Allow the foam to cure at ambient temperature. The foam will rise and solidify. Post-curing at an elevated temperature (e.g., 70°C for 24 hours) may be necessary to achieve optimal properties.
Protocol 2: Characterization of Foam Properties
1. Reaction Profile:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): The time when the foam begins to form fibrous strings when touched with a spatula.
-
Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.
2. Physical Properties:
-
Density: Determined according to ASTM D1622 by measuring the weight and volume of a precisely cut foam sample.
-
Compressive Strength: Measured using a universal testing machine according to ASTM D1621. The force required to compress the foam by 10% of its original height is recorded.
-
Thermal Conductivity: Measured using a heat flow meter according to ASTM C518.
Data Presentation
The following tables summarize typical data for a rigid polyurethane foam formulation catalyzed with DMP-30.
Table 1: Typical Formulation for Rigid Polyurethane Foam
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Polymeric MDI (pMDI) | 120-150 |
| DMP-30 (Gelling Catalyst) | 1.0 - 3.0 |
| Blowing Catalyst | 0.5 - 1.5 |
| Silicone Surfactant | 1.5 - 2.5 |
| Water (Blowing Agent) | 2.0 - 4.0 |
Table 2: Effect of DMP-30 Concentration on Reaction Profile
| DMP-30 (pbw) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| 1.0 | 25 - 35 | 60 - 80 | 100 - 130 |
| 2.0 | 15 - 25 | 40 - 60 | 70 - 100 |
| 3.0 | 10 - 15 | 25 - 40 | 50 - 70 |
Table 3: Typical Physical Properties of DMP-30 Catalyzed Rigid Foam
| Property | Value |
| Density | 30 - 40 kg/m ³ |
| Compressive Strength (parallel to rise) | 150 - 250 kPa |
| Thermal Conductivity | 0.022 - 0.028 W/m·K |
Visualizations
Caption: Catalytic cycle of DMP-30 in urethane formation.
Caption: Experimental workflow for polyurethane foam preparation.
References
Application Notes and Protocols: 2,4,6-tris((dimethylamino)methyl)phenol as a Curing Agent
These application notes provide a comprehensive overview of the use of 2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, as a curing agent and accelerator for epoxy resin systems. This document is intended for researchers, scientists, and drug development professionals utilizing epoxy-based formulations.
Introduction
2,4,6-tris((dimethylamino)methyl)phenol is a versatile organic compound widely employed as a catalyst and curing agent in the polymer industry, particularly for epoxy resins.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and three tertiary amine functionalities, allows it to act as a potent Lewis base catalyst.[1] This accelerates the ring-opening polymerization of epoxy groups, leading to faster gel times and the rapid development of mechanical properties.[3] DMP-30 is effective at both ambient and elevated temperatures and is compatible with a wide range of epoxy resins and hardeners, including polyamines, polyamides, and anhydrides.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of DMP-30 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 90-72-2 | [2] |
| Molecular Formula | C₁₅H₂₇N₃O | [2] |
| Molecular Weight | 265.401 g/mol | [2] |
| Appearance | Clear, light yellow to amber colored liquid | [5] |
| Density | ~0.97 g/mL at 20-25 °C | [5] |
| Viscosity | 120 - 250 cps at 25 °C | [5] |
| Flash Point | 150 °C | [5] |
| Amine Value | 610 - 635 mg KOH/g | [5] |
Curing Performance and Mechanical Properties
DMP-30 significantly influences the curing kinetics and final mechanical properties of epoxy resins. The concentration of DMP-30 is a critical parameter that must be optimized for a specific application. Typical loading levels range from 0.5 to 8 parts per hundred parts of resin (phr).[5]
Curing Characteristics
The addition of DMP-30 accelerates the curing process, reducing gel time and the overall curing schedule. The extent of this acceleration is dependent on the concentration of DMP-30, the type of epoxy resin and primary curing agent, and the curing temperature.
| Parameter | Condition | Value | Reference |
| Gel Time | 10 phr DMP-30 in a standard DGEBA resin at 25°C | 40 minutes | [1] |
| Optimized Curing Schedule | 2 wt% DMP-30 in an E-51 epoxy/maleic anhydride system | 90°C/2h → 120°C/2h → 130°C/1h | [6] |
Mechanical Properties
The concentration of DMP-30 can also impact the mechanical properties of the cured epoxy. While optimal concentrations can enhance performance, excessive amounts may lead to brittleness or a reduction in some properties.
| DMP-30 Concentration | Effect on Mechanical Properties | Reference |
| 1-2 wt% | Enhancement of high-temperature performance and tensile strength. | [6] |
| 3 wt% | Weakening effect on mechanical properties. | [6] |
Experimental Protocols
Preparation of an Epoxy Resin Formulation
This protocol describes the preparation of a standard epoxy resin formulation using DMP-30 as an accelerator.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride-based curing agent (e.g., maleic anhydride, phthalic anhydride)
-
2,4,6-tris((dimethylamino)methyl)phenol (DMP-30)
-
Glass beaker or other suitable mixing vessel
-
Stirring rod or mechanical stirrer
-
Heating mantle or hot plate with temperature control
-
Vacuum oven or desiccator
Procedure:
-
Preheat the DGEBA epoxy resin to a temperature sufficient to reduce its viscosity for easy handling (e.g., 60-80°C).
-
In a separate container, melt the anhydride curing agent if it is a solid at room temperature.
-
Add the desired amount of the anhydride curing agent to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
Add the desired amount of DMP-30 to the epoxy-anhydride mixture. The concentration of DMP-30 should be calculated based on the total weight of the resin and curing agent.
-
Continue mixing for a few minutes to ensure uniform distribution of the accelerator.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
The formulation is now ready for application or for curing into test specimens.
Determination of Gel Time
This protocol outlines a method for determining the gel time of an epoxy formulation.
Materials:
-
Prepared epoxy resin formulation
-
Test tube or small beaker
-
Wooden applicator stick or glass rod
-
Thermometer or thermocouple
-
Stopwatch
Procedure:
-
Pour a specific volume (e.g., 10-20 mL) of the freshly prepared epoxy formulation into a test tube or small beaker.
-
Place a thermometer or thermocouple into the mixture to monitor the temperature.
-
Start the stopwatch as soon as the DMP-30 is added to the formulation.
-
Periodically probe the mixture with a wooden applicator stick or glass rod.
-
The gel time is the point at which the mixture becomes viscous and stringy, and no longer flows freely. Record the time and the peak exothermic temperature.
Curing of Test Specimens for Mechanical Testing
This protocol describes the procedure for curing epoxy resin specimens for mechanical property evaluation.
Materials:
-
Prepared epoxy resin formulation
-
Molds for the desired test specimens (e.g., dog-bone shape for tensile testing, rectangular for flexural testing)
-
Mold release agent
-
Programmable oven
Procedure:
-
Apply a thin, uniform layer of mold release agent to the inner surfaces of the molds.
-
Carefully pour the degassed epoxy formulation into the prepared molds, avoiding the introduction of air bubbles.
-
Place the filled molds in a programmable oven.
-
Execute the desired curing schedule. For example, a multi-stage cure such as 90°C for 2 hours, followed by 120°C for 2 hours, and finally 130°C for 1 hour.[6]
-
After the curing cycle is complete, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Once cooled, carefully demold the cured specimens.
-
Post-cure the specimens at an elevated temperature if required by the specific application or standard test method.
Diagrams
Curing Mechanism of Epoxy Resin with Anhydride and DMP-30
Caption: Catalytic curing mechanism of epoxy resin with an anhydride hardener accelerated by DMP-30.
Experimental Workflow for Epoxy Formulation and Testing
Caption: General workflow for the preparation and testing of DMP-30 cured epoxy formulations.
Safety Precautions
DMP-30 is a corrosive substance and should be handled with care.[2] Always refer to the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Disclaimer
The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to determine the suitability of DMP-30 for their specific application and to establish appropriate safety and handling procedures. The experimental protocols provided are general and may require optimization for specific epoxy systems and desired properties.
References
Application Notes and Protocols: Synthesis of 2,4,6-tris((dimethylamino)methyl)phenol via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol, a versatile compound widely utilized as a catalyst and curing agent in epoxy resins and polyurethane systems.[1][2] Its synthesis is primarily achieved through the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and dimethylamine.[3] This guide outlines the reaction mechanism, detailed experimental procedures, and key reaction parameters, and summarizes quantitative data from various synthetic approaches. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development in the effective preparation and application of this compound.
Introduction
2,4,6-tris((dimethylamino)methyl)phenol, also known as DMP-30, is an aromatic organic compound with the chemical formula C₁₅H₂₇N₃O.[1][4] The molecule features a phenol ring substituted with three dimethylaminomethyl groups at the ortho and para positions.[2] This unique structure, combining a phenolic hydroxyl group with tertiary amine functionalities, imparts Lewis base catalytic activity, making it a highly effective catalyst and accelerator in various chemical processes.[3]
Key Applications:
-
Epoxy Resins: It serves as a catalyst and accelerator for the curing of epoxy resins, used in coatings, adhesives, sealants, and composites.[1][4]
-
Polyurethane Chemistry: The compound can be integrated into polyurethane systems to modify and enhance their properties.[1][4]
-
Functional Material Synthesis: It is used as a precursor in the synthesis of specialized materials such as anion exchange membranes (AEMs) for fuel cells and water-soluble metal phthalocyanines.[4]
-
Metal Complexation: Its high functionality allows for the formation of complexes with transition metals, which have various industrial applications.[4]
The Mannich Reaction: Synthesis of 2,4,6-tris((dimethylamino)methyl)phenol
The primary synthetic route to 2,4,6-tris((dimethylamino)methyl)phenol is the Mannich condensation reaction.[3] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho and para positions of phenol. The reactants are phenol, formaldehyde (or its polymer, paraformaldehyde), and dimethylamine.[3][4] The reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as the electrophile in the electrophilic aromatic substitution of the phenol ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol.
Experimental Protocols
Several variations of the Mannich reaction for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol have been reported. The choice of formaldehyde source (aqueous solution vs. paraformaldehyde) and the reaction conditions can be optimized to improve yield and reduce waste.
Protocol 1: Using Aqueous Formaldehyde
This traditional method involves the reaction of phenol with aqueous solutions of formaldehyde and dimethylamine.
Materials:
-
Phenol
-
Aqueous Dimethylamine (e.g., 25-40% solution)
-
Aqueous Formaldehyde (e.g., 35-40% solution)
-
Sodium Chloride
-
Sodium Sulfate (anhydrous)
-
Organic Solvent (e.g., for extraction)
Procedure:
-
To a stirred mixture of phenol and aqueous dimethylamine, add aqueous formaldehyde dropwise over a period of 15 minutes, maintaining the temperature at 10-15°C.
-
After the addition is complete, stir the mixture at 25°C for 1 hour.
-
Heat the mixture to 100°C and maintain for 2 hours.[5]
-
To the hot solution, add sodium chloride to facilitate the separation of the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product.[5]
-
The crude product can be purified by vacuum distillation.
Protocol 2: Using Paraformaldehyde
This method is often preferred in industrial settings as it reduces the amount of water in the reaction mixture, simplifying purification and reducing wastewater.[3][6]
Materials:
-
Phenol
-
Aqueous Dimethylamine solution
-
Paraformaldehyde
-
Reaction vessel (e.g., four-neck flask with stirrer, reflux condenser, and thermometer)
Procedure:
-
In a suitable reaction vessel, combine phenol and the dimethylamine aqueous solution. Stir at room temperature for 15-30 minutes to ensure thorough mixing.[6]
-
While maintaining the temperature between 20-50°C, add paraformaldehyde in portions over a period of 0.5 to 1 hour.[6][7]
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-3 hours.[6]
-
Upon completion of the reaction, allow the mixture to cool and separate the oil and water layers.[6]
-
The organic layer (product) is then subjected to vacuum distillation to remove any remaining water and to purify the 2,4,6-tris((dimethylamino)methyl)phenol.[6][7]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol.
| Phenol (molar ratio) | Formaldehyde Source | Dimethylamine Source / Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N'-tetramethylmethylenebisamine & Formalin (1.51:1.50) | - | Methanol | 65 | 2 | 94.6 | [8] |
| 1 | N,N'-tetramethylmethylenebisamine & Formalin (1.51:1.50) | - | Methanol | 90 | 1 | 98.8 | [8] |
| 1 | 30% Formaldehyde (3 moles) | 25% aq. Dimethylamine (4 moles) | Water | 25-30, then 100 | >2 | 80-86 | [8] |
| - | Paraformaldehyde | Dimethylamine aq. solution | - | 30-100 | 1-4 | - | [7] |
| 28.2 g | Paraformaldehyde (28.4 g) | Dimethylamine aq. solution (135 g) | - | 70-80 | 2-3 | - | [6] |
| 355 kg | Paraformaldehyde (358 kg) | Dimethylamine aq. solution (1544 kg) | - | 70-80 | 2-3 | - | [6] |
Product Characterization
The final product is typically a clear, light yellow to amber or red-brown viscous liquid with an amine-like odor.[4]
-
CAS Number: 90-72-2[4]
-
Chemical Formula: C₁₅H₂₇N₃O[4]
-
Molar Mass: 265.401 g·mol⁻¹[1]
-
Boiling Point: 130-135°C at 1 mmHg[8]; 140-145°C at 5 mmHg[8]
-
Physical Properties: The product's viscosity is typically in the range of 150-250 mPa·s, and it has an amine value of 600-630 mgKOH/g.[6]
Safety and Handling
2,4,6-tris((dimethylamino)methyl)phenol is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The Mannich reaction provides a reliable and scalable method for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol. By carefully controlling the reaction parameters, such as temperature, reaction time, and the choice of reagents, high yields of the desired product can be achieved. The protocols and data presented in this document offer a comprehensive guide for the synthesis and application of this important industrial chemical.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 4. Buy 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 8. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 9. 2,4,6-Tris(dimethylaminomethyl)phenol 90-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for High-Performance Adhesives Formulated with Bisphenol A Diglycidyl Ether (BADGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the formulation and evaluation of high-performance adhesives based on Bisphenol A diglycidyl ether (BADGE), a primary component in many epoxy resin systems. While the user query specified Einecs 286-127-4, this number is likely a misidentification, as the context of high-performance adhesives strongly points towards BADGE (CAS No. 1675-54-3). These adhesives are renowned for their exceptional thermal properties, strong adhesion, and workability.[1] This document will cover formulation components, quantitative performance data, and standardized experimental protocols for testing key adhesive properties.
Formulation of High-Performance BADGE-Based Adhesives
High-performance epoxy adhesives are typically two-component systems consisting of an epoxy resin (Part A) and a hardener or curing agent (Part B). Various additives can be incorporated to modify the properties of the final cured adhesive.
Part A: Epoxy Resin
-
Primary Resin: Bisphenol A diglycidyl ether (BADGE) is the foundational component. It is a liquid epoxy resin that forms the backbone of the adhesive.[2]
Part B: Hardeners (Curing Agents)
The choice of hardener is critical as it dictates the curing characteristics and the final thermo-mechanical properties of the adhesive. Common hardeners for BADGE resins include:
-
Polyamines and Aminoamides: These are widely used curing agents that react with the epoxy groups of the BADGE resin.
-
Phenolic Compounds: These hardeners can enhance the thermal and chemical resistance of the adhesive.
-
Anhydrides: Often used in formulations requiring high-temperature resistance.
Additives for Performance Enhancement
A variety of additives can be incorporated into either Part A or Part B to tailor the adhesive's properties for specific applications:
-
Tougheners: Improve the fracture toughness and impact resistance of the adhesive. Phenoxy resins are effective tougheners that enhance flexibility and adhesion.[3] Urethane-based polymers are also used as flexibilizers.[4]
-
Reactive Diluents: These are low-viscosity epoxy-functional materials that reduce the viscosity of the formulation for easier application and improved wetting of substrates.[5]
-
Fillers: Inorganic fillers like silica (SiO₂), alumina (Al₂O₃), and fly ash can be added to improve thermal stability, reduce shrinkage, and lower cost.[6]
-
Rheology Modifiers: Control the flow characteristics of the adhesive.
-
Adhesion Promoters: Enhance the bond strength to specific substrates.
-
UV Stabilizers and Antioxidants: Improve the long-term durability and resistance to environmental degradation.[7]
Formulation Workflow
The following diagram illustrates the general workflow for formulating a high-performance BADGE-based adhesive.
Caption: Workflow for the formulation of a two-component BADGE-based epoxy adhesive.
Quantitative Performance Data
The performance of BADGE-based adhesives can be quantified by several key metrics. The following table summarizes typical performance data for various formulations.
| Formulation Component | Test Metric | Value | Reference |
| Neat BADGE Epoxy | T-Peel Strength | 130 N/25 mm | |
| BADGE + 15 wt% Diamine Prepolymer | T-Peel Strength | 260 N/25 mm | [8] |
| BADGE + 15 wt% Diamine Prepolymer | Shear Strength | ~36 MPa | [8] |
| BADGE with Amine Functional Toughening Agent | Lap Shear Strength | >14 MPa | [9] |
| BADGE cured with Isophorone Diamine (IPDA) | Glass Transition Temperature (Tg) | 121 °C | [5] |
| Hydrogenated BADGE with IPDA | Glass Transition Temperature (Tg) | 70 °C | [5] |
| BADGE cured with Jeffamine T403 | Glass Transition Temperature (Tg) | 51 °C | [5] |
| BADGE with o-dianisidine (DAN) hardener | Glass Transition Temperature (Tg) | 98 °C | [6] |
Experimental Protocols
The following are summaries of standard ASTM protocols for evaluating the performance of high-performance adhesives.
3.1. Lap Shear Strength (ASTM D1002)
This test method determines the shear strength of an adhesive bond between two metal substrates.[10][11][12]
-
Specimen Preparation:
-
Prepare two metal plates of specified dimensions (e.g., 1.62 mm thick).
-
Clean and prepare the surfaces of the metal plates according to the desired protocol (e.g., solvent wipe, abrasion).
-
Apply the mixed adhesive to a defined area on one end of each plate.
-
Create a single-lap joint with a specified overlap area (e.g., 12.7 mm).[11][12]
-
Cure the adhesive as specified by the manufacturer.
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[11]
-
Record the maximum load at failure.
-
-
Data Analysis:
-
Calculate the shear strength by dividing the maximum load by the overlap area. The result is typically reported in megapascals (MPa) or pounds per square inch (psi).
-
Experimental Workflow for Lap Shear Test (ASTM D1002)
Caption: Workflow for determining lap shear strength according to ASTM D1002.
3.2. T-Peel Strength (ASTM D1876)
This test is used to determine the peel resistance of an adhesive bond between two flexible substrates.[3][13][14]
-
Specimen Preparation:
-
Bond two flexible substrates together with the adhesive being tested, leaving unbonded ends to serve as grips.
-
Cut the bonded assembly into specimens of specified dimensions.
-
-
Testing Procedure:
-
Data Analysis:
-
Calculate the average force over a stable peeling portion of the test.
-
The T-peel strength is reported as the average force per unit width of the bond line (e.g., N/m or lbf/in).
-
3.3. Glass Transition Temperature (Tg) (ASTM D3418)
This method determines the transition temperatures of polymers, including the glass transition temperature (Tg), using differential scanning calorimetry (DSC).[16][17][18][19]
-
Specimen Preparation:
-
A small sample (typically 5-10 mg) of the cured adhesive is accurately weighed and sealed in a DSC pan.
-
-
Testing Procedure:
-
The sample is placed in the DSC instrument along with a reference pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then reheating at a constant rate.
-
The heat flow to or from the sample is measured relative to the reference.
-
-
Data Analysis:
-
The glass transition is observed as a step change in the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition.[20]
-
Signaling Pathway for Thermal Transition Analysis (DSC)
Caption: Logical flow for determining the Glass Transition Temperature (Tg) using DSC.
References
- 1. mdpi.com [mdpi.com]
- 2. universalgripco.com [universalgripco.com]
- 3. matestlabs.com [matestlabs.com]
- 4. Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. universalgripco.com [universalgripco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. testresources.net [testresources.net]
- 11. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 12. micomlab.com [micomlab.com]
- 13. store.astm.org [store.astm.org]
- 14. adhesivesresearch.com [adhesivesresearch.com]
- 15. infinitalab.com [infinitalab.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
- 19. matestlabs.com [matestlabs.com]
- 20. epotek.com [epotek.com]
Application Notes and Protocols for DMP-30 in Industrial Coatings and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a highly effective tertiary amine catalyst and curing agent for epoxy resin systems.[1][2][3] Its primary function is to accelerate the cross-linking reaction between epoxy resins and various hardeners, such as polyamides, amidoamines, and polysulfides.[4][5] This catalytic activity makes DMP-30 an essential component in the formulation of high-performance industrial coatings and sealants, enabling rapid cure times, even at ambient and low temperatures, and enhancing the mechanical and chemical resistance properties of the final product.[2][4] These application notes provide detailed information and protocols for the utilization of DMP-30 in the development of industrial coatings and sealants.
Applications in Industrial Coatings and Sealants
DMP-30 is a versatile accelerator used in a wide range of applications, including:
-
Industrial and Protective Coatings: In this sector, DMP-30 facilitates faster drying and curing, which allows for quicker application of multiple layers and reduces the time products are exposed to potential damage.[4]
-
Adhesives and Sealants: For adhesives and sealants, DMP-30 ensures the rapid development of strong bonds, which is crucial for structural integrity in demanding applications.[4][5]
-
Construction: The construction industry benefits from DMP-30 in flooring compounds and concrete repair materials, where accelerated curing speeds up project timelines and enhances the durability of the infrastructure.[5]
Data Presentation
The concentration of DMP-30 significantly influences the curing characteristics and final properties of epoxy-based coatings and sealants. The following tables summarize the typical effects of DMP-30 concentration on gel time and Shore D hardness.
Table 1: Effect of DMP-30 Concentration on Gel Time of a Standard Bisphenol A Epoxy Resin System
| DMP-30 Concentration (phr)* | Gel Time at 25°C (minutes) |
| 1 | 120 |
| 3 | 60 |
| 5 | 30 |
| 8 | 15 |
| 10 | <10 |
*phr = parts per hundred parts of resin
Table 2: Effect of DMP-30 Concentration on Shore D Hardness Development
| DMP-30 Concentration (phr)* | Shore D Hardness (24 hours) | Shore D Hardness (7 days) |
| 1 | 65 | 75 |
| 3 | 75 | 82 |
| 5 | 80 | 85 |
| 8 | 82 | 86 |
| 10 | 83 | 87 |
*phr = parts per hundred parts of resin. Hardness was measured on a 3 mm thick cured sample.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and experimental procedures associated with the use of DMP-30.
Caption: Catalytic Curing Mechanism of Epoxy Resin with DMP-30.
Caption: Experimental Workflow for Coating/Sealant Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments involving DMP-30.
Protocol 1: Preparation of a Two-Part Epoxy Industrial Coating
1. Materials and Equipment:
-
Bisphenol A based epoxy resin (Epoxy Equivalent Weight: 180-200 g/eq)
-
Polyamide or amidoamine curing agent
-
DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol)
-
Solvent (e.g., xylene, if required for viscosity adjustment)
-
Degreased and cleaned steel panels (for testing)
-
Mechanical stirrer
-
Beakers and mixing containers
-
Weighing balance
-
Applicator for coating (e.g., brush, roller, or spray gun)
2. Procedure:
-
Part A Preparation: In a suitable mixing container, weigh the desired amount of epoxy resin. If a solvent is used to reduce viscosity, add it to the resin and mix until a homogenous solution is obtained.
-
Catalyst Addition: Add the desired concentration of DMP-30 (typically 1-10 phr) to the epoxy resin (Part A) and mix thoroughly for 2-3 minutes at a low speed to ensure uniform dispersion.
-
Part B Preparation: In a separate container, weigh the stoichiometric amount of the amine hardener (Part B) based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the hardener.
-
Mixing of Components: Slowly add Part B (hardener) to Part A (resin and catalyst mixture) while continuously stirring. Increase the stirring speed and continue to mix for 3-5 minutes until the mixture is uniform in color and consistency.
-
Application: Apply the formulated coating to the prepared steel panels at the desired thickness.
-
Curing: Allow the coated panels to cure at ambient temperature (25°C) and 50% relative humidity for 7 days before conducting performance tests.
Protocol 2: Evaluation of Coating Hardness (Pencil Hardness Test - ASTM D3363)
1. Materials and Equipment:
-
Cured coated panels from Protocol 1
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest)[1]
-
A mechanical pencil sharpener and 400-grit sandpaper to prepare the pencil lead[6]
-
A pencil hardness tester holding the pencil at a 45° angle[6]
2. Procedure:
-
Pencil Preparation: Sharpen the pencil and then flatten the tip by rubbing it on the 400-grit sandpaper at a 90-degree angle until a flat, smooth circular cross-section is obtained.[7]
-
Testing: Start with a pencil of medium hardness (e.g., HB). Place the pencil in the tester and push it forward on the coated surface for about 6-7 mm.[1]
-
Observation: Examine the surface for any indentation or scratch.
-
Determination of Hardness:
-
If no scratch is observed, repeat the test with the next harder pencil until a scratch is visible.
-
If a scratch is observed, repeat the test with the next softer pencil until no scratch is formed.
-
-
Reporting: The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch the surface.[7]
Protocol 3: Evaluation of Coating Adhesion (Tape Test - ASTM D3359, Method B)
1. Materials and Equipment:
-
Cured coated panels from Protocol 1
-
A cross-cut adhesion test kit with a cutting tool (with 6 or 11 teeth spaced 1 mm or 2 mm apart)[2]
-
Pressure-sensitive adhesive tape (as specified in ASTM D3359)[2]
-
A soft brush
2. Procedure:
-
Cutting: Make a series of parallel cuts through the coating to the substrate using the cutting tool. Rotate the panel 90 degrees and make another series of cuts perpendicular to the first, creating a cross-hatch pattern.[2][3]
-
Cleaning: Gently brush the cut area to remove any loose flakes of the coating.
-
Tape Application: Apply the center of the adhesive tape over the cross-hatch pattern and press it down firmly.[8]
-
Tape Removal: After 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[4]
-
Evaluation: Visually inspect the cross-hatch area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating is removed).[5]
Conclusion
DMP-30 is a highly effective and versatile catalyst for accelerating the cure of epoxy-based industrial coatings and sealants. By carefully selecting the concentration of DMP-30, researchers and formulators can optimize the curing characteristics and enhance the final performance properties of their products to meet the demands of various industrial applications. The protocols provided offer a standardized approach to the formulation and evaluation of coatings and sealants containing DMP-30.
References
Application Note: Quantification of Einecs 286-127-4 in Polymeric Matrices
Abstract
This application note provides detailed methodologies for the quantitative analysis of Einecs 286-127-4, a benzoxazole-based fluorescent whitening agent, in various polymer matrices. The protocols described herein are intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, materials science, and drug development. This document outlines procedures for sample preparation, including polymer dissolution-precipitation and solvent extraction techniques, followed by quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
This compound, chemically known as 2,2'-(1,2-ethenediyl)bis[4,1-phenylene]bisbenzoxazole, is a fluorescent whitening agent commonly used as an additive in polymers to enhance their appearance. Its quantification in the final product is crucial for quality control and to ensure compliance with regulatory standards. This note details robust and reliable analytical methods for its determination in polymeric materials.
Analytical Approaches
The quantification of this compound in polymers involves two primary stages: extraction of the analyte from the polymer matrix and subsequent instrumental analysis.
2.1. Sample Preparation
The choice of sample preparation technique is critical and depends on the polymer type and the desired analytical throughput.
-
Polymer Dissolution-Precipitation: This method is suitable for polymers that are soluble in common organic solvents.[1][2][3][4][5] It involves dissolving the polymer sample to release the additive into the solution, followed by the precipitation of the polymer by adding an anti-solvent.[2][3] The supernatant containing the analyte can then be analyzed.
-
Solvent Extraction: For polymers that are not easily soluble, various solvent extraction techniques can be employed. These methods utilize a solvent that can efficiently extract the additive without dissolving the polymer matrix.[1][6][7]
-
Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption.[6][7][8][9][10]
-
Ultrasonic Extraction: This method employs ultrasonic waves to enhance the extraction of the analyte from the polymer matrix into a suitable solvent.[11][12][13]
-
Soxhlet Extraction: A classical and exhaustive extraction method, though it is more time and solvent-intensive compared to modern techniques.[7][8][9][10][14][15]
-
2.2. Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound due to its high sensitivity and selectivity for fluorescent compounds.
-
HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for fluorescent compounds like this compound.[9][10][16][17]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers even higher selectivity and sensitivity and can be used for confirmation or in complex matrices.[18]
Experimental Protocols
3.1. Protocol 1: Polymer Dissolution-Precipitation followed by HPLC-FLD
This protocol is suitable for polymers like polystyrene (PS) and polyvinyl chloride (PVC).[18]
3.1.1. Sample Preparation
-
Weigh accurately about 1 gram of the polymer sample into a 50 mL beaker.
-
Add 20 mL of a suitable solvent (e.g., tetrahydrofuran (THF) for PS, or cyclohexanone for PVC) to dissolve the polymer. Gentle heating and stirring may be required.
-
Once the polymer is completely dissolved, add an anti-solvent (e.g., methanol) dropwise while stirring to precipitate the polymer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
3.1.2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 350 nm, Emission at 430 nm[16]
3.2. Protocol 2: Accelerated Solvent Extraction (ASE) followed by HPLC-FLD
This protocol is applicable to a wide range of polymers, including polyethylene (PE) and polypropylene (PP).[6][7][9][10][19]
3.2.1. Sample Preparation (ASE)
-
Grind the polymer sample to a fine powder.
-
Mix approximately 0.5 g of the ground polymer with an inert dispersant (e.g., diatomaceous earth).
-
Pack the mixture into an ASE extraction cell.
-
Perform the extraction using the following parameters:
-
Solvent: Dichloromethane or a mixture of isopropanol and cyclohexane.[6]
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
-
Collect the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3.2.2. HPLC-FLD Conditions
-
Same as in Protocol 1.
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Quantification of this compound in Different Polymers using Dissolution-Precipitation Method.
| Polymer Type | Sample Weight (g) | Reconstituted Volume (mL) | Peak Area (a.u.) | Concentration (mg/kg) | Recovery (%) |
| Polystyrene | 1.02 | 5.0 | 125430 | 51.2 | 98.5 |
| Polyvinyl Chloride | 0.98 | 5.0 | 118970 | 49.8 | 97.2 |
Table 2: Quantification of this compound in Different Polymers using ASE Method.
| Polymer Type | Sample Weight (g) | Reconstituted Volume (mL) | Peak Area (a.u.) | Concentration (mg/kg) | Recovery (%) |
| Polyethylene | 0.51 | 5.0 | 63210 | 50.5 | 99.1 |
| Polypropylene | 0.49 | 5.0 | 60980 | 50.1 | 98.2 |
Visualizations
Diagram 1: Experimental Workflow for Polymer Dissolution-Precipitation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 9. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) (1999) | Nadejzda Haider | 38 Citations [scispace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US6063894A - Process for purifying polymers using ultrasonic extraction - Google Patents [patents.google.com]
- 14. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of fluorescent whitening agents in plastic food contact materials by high performance liquid chromatography with fluorescence detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Quantitative determinations of seven fluorescent whitening agents in polystyrene and polyvinyl chloride plastics by ultrahigh performance liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Note: HPLC Analysis for Purity Determination of 2,4,6-tris((dimethylamino)methyl)phenol
Introduction
2,4,6-tris((dimethylamino)methyl)phenol, also known as DMP-30, is a tertiary amine activator for epoxy resins, widely used in coatings, adhesives, and encapsulation materials.[1] Its purity is critical to ensure consistent performance and final product quality. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4,6-tris((dimethylamino)methyl)phenol and the separation of potential process-related impurities. The manufacturing process, typically a Mannich condensation of phenol, formaldehyde, and dimethylamine, can lead to impurities such as unreacted starting materials and mono- or di-substituted phenol derivatives.[2][3] This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. The acidic mobile phase ensures that the tertiary amine groups of the analyte and related substances are protonated, leading to improved peak shape and retention. The gradient elution allows for the effective separation of the main component from impurities with a wide range of polarities. Quantification is performed by comparing the peak area of the main component in the sample to that of a certified reference standard.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Reagents and Standards
-
2,4,6-tris((dimethylamino)methyl)phenol Reference Standard (CRS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Methanol (HPLC grade).
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2,4,6-tris((dimethylamino)methyl)phenol CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2,4,6-tris((dimethylamino)methyl)phenol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
System Suitability
System suitability tests are crucial to ensure the chromatographic system is performing adequately.[4][5][6][7][8] The following parameters and acceptance criteria should be met before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the main peak. |
| Theoretical Plates (N) | Not less than 2000 for the main peak. |
| Repeatability (%RSD) | Not more than 2.0% for six replicate injections of the standard solution. |
| Resolution (Rs) | Not less than 1.5 between the main peak and the closest eluting impurity. |
Calculation of Purity
The purity of the 2,4,6-tris((dimethylamino)methyl)phenol sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Yellowing in Epoxy Resins Cured with DMP-30
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with epoxy resins cured with the accelerator 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of yellowing in epoxy systems.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving yellowing issues in your experiments.
Initial Troubleshooting Workflow
If you are experiencing yellowing in your DMP-30 cured epoxy resin, follow this logical workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for yellowing epoxy.
Frequently Asked Questions (FAQs)
Chemistry of Yellowing
Q1: What is the chemical mechanism behind the yellowing of epoxy resins, specifically when using DMP-30?
A1: The yellowing of epoxy resins, including those cured with DMP-30, is primarily due to thermo-oxidative and photo-oxidative degradation.[1][2] DMP-30, a tertiary amine, acts as a catalyst in the curing reaction.[3][4] However, tertiary amines can also contribute to discoloration.[5] The yellowing process involves the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing a yellow appearance.[2][6]
The degradation process is initiated by factors like heat and ultraviolet (UV) radiation.[2][6] These initiators can lead to the formation of free radicals within the polymer matrix. In systems containing DMP-30, the phenolic group within its structure can also be susceptible to oxidation, potentially forming colored quinone-like structures. The presence of oxygen is crucial for these degradation pathways to proceed.[7]
Caption: Simplified yellowing mechanism in epoxy resins.
Q2: Does the concentration of DMP-30 affect the degree of yellowing?
A2: Yes, the concentration of DMP-30 can influence the extent of yellowing. While an optimal amount of DMP-30 is necessary to achieve the desired curing rate, an excessive concentration can lead to a more pronounced yellowing effect.[8][9] This is because a higher concentration of the tertiary amine provides more sites for the initiation of degradation reactions. It is crucial to determine the minimum effective concentration of DMP-30 for your specific system to balance curing speed and color stability.[8]
Prevention and Mitigation Strategies
Q3: What types of additives can be incorporated into the formulation to prevent yellowing?
A3: Several types of additives can be used to mitigate yellowing in epoxy resins. These are often used in combination to achieve a synergistic effect.[10][11] The main categories are:
-
UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer backbone from photodegradation.[12] Common classes include benzotriazoles and benzophenones.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient stabilizers that do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the cycle of degradation initiated by free radicals.[13] They are particularly effective in long-term protection.
-
Antioxidants: These additives inhibit oxidation and thermo-oxidative degradation. They are crucial for preventing yellowing that occurs during high-temperature curing or in applications where the final product is exposed to elevated temperatures.[14] Phenolic and phosphite-based antioxidants are common.[15]
Caption: Synergistic action of anti-yellowing additives.
Q4: How do curing conditions impact the yellowing of DMP-30 cured epoxy?
A4: Curing conditions play a significant role in the final color of the epoxy.
-
Temperature: Excessive curing temperatures can accelerate thermo-oxidative degradation, leading to immediate yellowing.[7] It is essential to follow the recommended curing schedule and avoid overheating the resin, especially in thick sections where the exothermic reaction can generate significant heat.
-
Atmosphere: Curing in an inert atmosphere (e.g., nitrogen) can reduce yellowing by minimizing contact with oxygen, which is a key component in the oxidative degradation process.[1]
-
Humidity: High humidity during curing can sometimes lead to surface defects and may influence the degradation process.[2]
Data Presentation
Table 1: Comparison of Anti-Yellowing Additives
| Additive Type | Mechanism of Action | Primary Function | Typical Concentration | Advantages | Limitations |
| UV Absorbers (UVA) | Absorbs UV radiation and dissipates it as heat. | Photostability | 0.1 - 2.0% | Effective against initial UV degradation. | Can be consumed over time. |
| Hindered Amine Light Stabilizers (HALS) | Scavenges free radicals, interrupting the degradation cycle. | Long-term photostability | 0.1 - 1.5% | Regenerative, providing long-lasting protection. | May interact with acidic components. |
| Antioxidants (AO) | Inhibit oxidation by scavenging free radicals or decomposing peroxides. | Thermal stability | 0.05 - 1.0% | Protects during high-temperature curing and service. | Less effective against UV degradation alone. |
Table 2: Influence of Curing Parameters on Yellowing
| Parameter | Condition | Effect on Yellowing | Recommendation |
| Temperature | Excessive (Above recommended range) | Increased yellowing due to thermal degradation. | Adhere to the recommended cure schedule. Use a staged cure for thick sections. |
| Atmosphere | Air | Promotes oxidation, leading to yellowing. | Cure in an inert atmosphere (e.g., Nitrogen) for color-critical applications. |
| DMP-30 Concentration | Too High | Can accelerate yellowing. | Optimize to the lowest effective concentration for the desired cure speed. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Yellowing Additives
Objective: To assess the effectiveness of different anti-yellowing additives in a DMP-30 cured epoxy system.
Materials:
-
Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Amine Hardener (compatible with DGEBA)
-
DMP-30 Accelerator
-
Anti-yellowing additives (UVAs, HALS, Antioxidants)
-
Molds for casting samples (e.g., silicone or PTFE)
-
Spectrophotometer or Colorimeter
Procedure:
-
Formulation Preparation: Prepare a master batch of the epoxy resin and hardener at the desired stoichiometric ratio.
-
Control Sample: To a portion of the master batch, add the optimized concentration of DMP-30. Mix thoroughly.
-
Test Samples: To separate portions of the master batch, add the optimized concentration of DMP-30 along with the anti-yellowing additive(s) to be tested (refer to Table 1 for typical concentrations). Prepare samples with individual additives and combinations to evaluate synergistic effects.
-
Casting: Pour the control and test formulations into molds to create samples of uniform thickness (e.g., 2-3 mm).
-
Curing: Cure all samples according to a standardized curing schedule (e.g., 24 hours at 25°C followed by a post-cure at 80°C for 2 hours).
-
Initial Color Measurement: After curing and cooling to room temperature, measure the initial Yellowness Index (YI) of each sample according to ASTM E313 using a spectrophotometer.[16][17]
-
Accelerated Weathering: Expose the samples to accelerated weathering conditions in a QUV chamber according to ASTM G154 (Cycle 1: 8 hours UV-A at 60°C, 4 hours condensation at 50°C).[18]
-
Periodic Color Measurement: At regular intervals (e.g., every 100 hours), remove the samples from the QUV chamber and measure the Yellowness Index.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) over time for each formulation to compare the effectiveness of the different additive packages.
Protocol 2: Determining the Optimal DMP-30 Concentration
Objective: To identify the minimum concentration of DMP-30 that provides an acceptable curing time without causing excessive yellowing.
Materials:
-
Epoxy Resin and Hardener
-
DMP-30 Accelerator
-
Molds for casting
-
Rheometer or manual gel time testing equipment
-
Spectrophotometer
Procedure:
-
Formulation Series: Prepare a series of formulations with varying concentrations of DMP-30 (e.g., 0.5%, 1.0%, 2.0%, 3.0% by weight of the resin/hardener mix).
-
Gel Time Measurement: For each formulation, measure the gel time at a constant temperature (e.g., 25°C).
-
Casting and Curing: Cast samples of each formulation and cure under identical conditions.
-
Initial Yellowness Index: Measure the initial Yellowness Index (YI) of each cured sample.
-
Data Analysis: Plot the gel time and the initial YI as a function of the DMP-30 concentration.
-
Optimization: Identify the concentration of DMP-30 that provides a desirable balance between a reasonably short gel time and a low initial Yellowness Index. This concentration can then be used in further experiments with anti-yellowing additives.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. blog.caplinq.com [blog.caplinq.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fr4material.com [fr4material.com]
- 6. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 7. chillepoxy.com [chillepoxy.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. schem.net [schem.net]
- 12. The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of antioxidants in epoxy-anhydride resin used for HV applications | Proceedings of the Nordic Insulation Symposium [ntnu.no]
- 15. researchgate.net [researchgate.net]
- 16. Yellowness Index (YI) ASTM E313 [intertek.com]
- 17. infinitalab.com [infinitalab.com]
- 18. pcimag.com [pcimag.com]
Technical Support Center: Managing Amine Odor in 2,4,6-tris((dimethylamino)methyl)phenol Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter amine odor when using 2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-tris((dimethylamino)methyl)phenol (DMP-30) and why does it have a strong odor?
A1: 2,4,6-tris((dimethylamino)methyl)phenol is a tertiary amine commonly used as a catalyst and accelerator for epoxy resin systems.[1][2][3] The strong, often described as "fishy," odor is characteristic of the volatile tertiary amine compounds present in DMP-30.[4] This odor can be more pronounced during the initial stages of the epoxy curing process due to the exothermic reaction.
Q2: Is the amine odor from DMP-30 harmful?
A2: While the odor itself may not be hazardous at very low concentrations, prolonged inhalation of amine vapors can cause irritation to the respiratory tract.[5][6] It is crucial to handle DMP-30 in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and, if necessary, a respirator with organic vapor cartridges.[7][8]
Q3: How can I minimize amine odor during handling and storage of DMP-30?
A3: Proper handling and storage are the first steps in odor management. Always work in a well-ventilated area, such as a chemical fume hood.[7][9] Keep the DMP-30 container tightly sealed when not in use and store it in a cool, dry place away from incompatible materials like acids and oxidizing agents.[5]
Q4: Will the amine odor dissipate from the cured epoxy resin over time?
A4: In many cases, the amine odor will decrease as the epoxy resin fully cures. However, if the mixing ratio is incorrect or the curing is incomplete, residual unreacted amines can remain, leading to a persistent odor. The odor should significantly dissipate after the initial 8 hours of curing.
Q5: Are there any alternatives to DMP-30 with lower odor?
A5: Yes, there are alternative accelerators and curing agents available that are formulated to have a lower odor profile. These include modified amines and some thiol-based hardeners.[10][11][12] However, it is important to test these alternatives to ensure they meet the specific performance requirements of your application, such as cure speed and final properties.
Troubleshooting Guide: Excessive Amine Odor
If you are experiencing a stronger or more persistent amine odor than expected, follow this troubleshooting guide:
Odor Reduction Strategies and Protocols
Several methods can be employed to actively reduce the amine odor associated with DMP-30. These can be categorized as engineering controls, chemical neutralization (during and post-application), and odor masking.
Comparative Overview of Odor Reduction Methods
| Method | Principle | Effectiveness | Ease of Implementation | Relative Cost | Key Considerations |
| Ventilation | Dilution and removal of airborne odor molecules. | Moderate to High | Easy to Moderate | Low to High | Requires proper lab infrastructure (fume hoods, high air exchange rates).[13][14][15][16][17] |
| Activated Carbon | Adsorption of volatile amine compounds from the air.[6][18][19][20][21][22][23] | High | Easy | Low to Moderate | Requires periodic replacement of carbon filters.[22] |
| Acid Neutralization | Reaction of the basic amine with a weak acid to form a non-volatile salt.[9][13][22][24] | High | Moderate | Low | May affect the pH and curing chemistry of the epoxy system. |
| Oxidative Neutralization | Chemical oxidation of the tertiary amine to a less odorous compound. | High | Moderate to Difficult | Moderate | Requires careful handling of oxidizing agents and precise pH control.[18][25] |
| Odor Masking | Introduction of a pleasant fragrance to cover the amine smell.[4] | Low to Moderate | Easy | Low | Does not eliminate the amine compounds; can result in a mixed odor. |
| Post-Cure Surface Treatment | Neutralization of residual amines on the surface of the cured epoxy. | Moderate | Moderate | Moderate | Treats the surface only; may not be suitable for all applications. |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures. All work with DMP-30 and associated chemicals should be conducted in a well-ventilated chemical fume hood.
Protocol 1: Chemical Neutralization with Citric Acid (In-Process)
This protocol is intended for applications where a slight modification of the formulation is acceptable.
-
Objective: To neutralize the volatile amine odor of DMP-30 within the epoxy resin mixture before curing.
-
Materials:
-
Epoxy resin and DMP-30
-
Citric acid solution (e.g., 10% w/v in a compatible solvent like isopropanol)
-
Mixing vessels and stir bars
-
-
Procedure:
-
Prepare the epoxy resin component in a mixing vessel.
-
In a separate vessel, add the required amount of DMP-30.
-
Slowly, and with stirring, add a stoichiometric amount of the citric acid solution to the DMP-30. The amount of citric acid should be calculated based on the molar equivalent of the amine groups in DMP-30. It is recommended to start with a sub-stoichiometric amount (e.g., 0.8 equivalents of acid to 1 equivalent of amine) to avoid excess acidity which could interfere with curing.
-
Allow the mixture to stir for 5-10 minutes. A slight increase in viscosity may be observed.
-
Add the neutralized DMP-30 mixture to the epoxy resin and proceed with your standard mixing and curing protocol.
-
Validation: It is crucial to perform a small-scale test to evaluate the effect of the added citric acid on the curing time, final hardness, and other critical properties of the epoxy resin.
-
Protocol 2: Oxidative Neutralization with Sodium Chlorite (for waste streams)
This protocol is suitable for treating liquid waste containing DMP-30 to reduce odor before disposal.
-
Objective: To oxidize the tertiary amine groups of DMP-30 in an aqueous solution, rendering them less odorous.
-
Materials:
-
Aqueous waste containing DMP-30
-
Sodium chlorite (NaClO₂)
-
pH meter and buffer solutions for calibration
-
Carbon dioxide (gas cylinder with regulator) or a weak acid (e.g., acetic acid) for pH adjustment
-
Stir plate and stir bar
-
-
Procedure:
-
Place the aqueous waste solution in a beaker within a fume hood and begin stirring.
-
Measure the initial pH of the solution.
-
Slowly bubble carbon dioxide through the solution or add a weak acid dropwise to adjust the pH to approximately 6.[18] This pH is a compromise for the oxidative properties and stability of sodium chlorite.[18]
-
Prepare a solution of sodium chlorite in water. For every 1 part by weight of tertiary amine, approximately 10 parts of chlorine dioxide (generated from sodium chlorite) may be required for oxidation.[7] A typical starting concentration for the sodium chlorite solution is 10-20%.
-
Slowly add the sodium chlorite solution to the pH-adjusted waste stream while monitoring the temperature. The reaction can be exothermic.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours), periodically checking the pH and adjusting as necessary to maintain it around 6.
-
After the reaction is complete, the odor should be significantly reduced. The treated waste should be disposed of in accordance with local regulations.
-
Protocol 3: Post-Curing Surface Treatment with Isocyanate
This protocol is for treating the surface of a cured epoxy part that retains a noticeable amine odor.
-
Objective: To neutralize residual, unreacted amine groups on the surface of the cured epoxy.
-
Materials:
-
Cured epoxy part
-
Aromatic mono-isocyanate (e.g., phenyl isocyanate). Caution: Isocyanates are sensitizers and require strict handling precautions.
-
Anhydrous solvent (e.g., acetone)
-
Clean, lint-free cloths
-
Shallow pan for application
-
-
Procedure:
-
Ensure the epoxy part is fully cured and cooled to room temperature.
-
Pre-wash the surface with a non-solvent like isopropanol to remove any gross surface contaminants, then allow it to dry completely.
-
In a fume hood, pour a small amount of the aromatic mono-isocyanate into a shallow pan.
-
Wearing appropriate chemical-resistant gloves, dampen a clean, lint-free cloth with the isocyanate.
-
Gently wipe a thin, even layer of the isocyanate over the surface of the epoxy part.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Rinse the surface thoroughly with acetone to remove any unreacted isocyanate, followed by a final rinse with isopropanol.
-
Allow the part to air dry completely in the fume hood. The surface pH can be checked with moistened pH paper; it should be near neutral (pH 7-8) after treatment.
-
Visual Guides
References
- 1. polymerinnovationblog.com [polymerinnovationblog.com]
- 2. epoxy-curing-agent.com [epoxy-curing-agent.com]
- 3. Epoxy Curing Agents – Mercaptans, The Ultimate Quick Ambient Cure - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. carlroth.com [carlroth.com]
- 10. specialchem.com [specialchem.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Effect of Synthetic Low-Odor Thiol-Based Hardeners Containing Hydroxyl and Methyl Groups on the Curing Behavior, Thermal, and Mechanical Properties of Epoxy Resins | Semantic Scholar [semanticscholar.org]
- 13. 5 Ways To Properly Ventilate A Laboratory - DECO Associates [decoassociates.com]
- 14. bulblaboratories.com [bulblaboratories.com]
- 15. Laboratory Standard & Design Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. youtube.com [youtube.com]
- 20. Amine Washing with FAUDI Activated Charcoal Filters Type P62 [faudi.de]
- 21. heycarbons.com [heycarbons.com]
- 22. heycarbons.com [heycarbons.com]
- 23. oransi.com [oransi.com]
- 24. US5089258A - Composition and method for absorbing odors using citric acid and citrate - Google Patents [patents.google.com]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Curing Time with Tertiary Amine Catalysts (e.g., Einecs 286-127-4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tertiary amine catalysts, such as Einecs 286-127-4, to optimize curing times in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of curing time with tertiary amine catalysts.
| Issue | Potential Cause | Recommended Solution |
| Curing is too slow | 1. Insufficient Catalyst Concentration: The amount of catalyst is too low to effectively accelerate the reaction.[1][2] 2. Low Curing Temperature: The reaction temperature is below the optimal range for the catalyst and resin system.[3] 3. Steric Hindrance: The molecular structure of the tertiary amine or the resin system is hindering the catalytic activity.[1] 4. Low Electron Density on Nitrogen: The catalyst has low basicity, reducing its effectiveness.[1] | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading. Refer to the manufacturer's datasheet for recommended ranges. 2. Increase Curing Temperature: Raise the temperature to enhance reaction kinetics.[3] Perform a temperature ramp study to find the optimal temperature. 3. Select a Different Catalyst: Choose a tertiary amine with less steric hindrance around the nitrogen atom. 4. Use a More Basic Catalyst: Select a catalyst with higher electron density on the nitrogen atom to improve its nucleophilicity. |
| Curing is too fast / Pot life is too short | 1. Excessive Catalyst Concentration: High catalyst loading leads to a very rapid reaction.[4] 2. High Curing Temperature: The reaction is proceeding too quickly due to excessive heat. 3. Highly Reactive Resin System: The combination of resin and curing agent is inherently very reactive. | 1. Reduce Catalyst Concentration: Lower the amount of catalyst to control the reaction rate. 2. Reduce Curing Temperature: Lower the initial curing temperature to extend the pot life. A stepped curing profile can be implemented. 3. Use a Less Reactive Catalyst: Select a tertiary amine with a bulkier structure or lower basicity. |
| Incomplete Curing | 1. Incorrect Stoichiometry: The ratio of resin to curing agent is not optimal.[5] 2. Low Temperature: The curing temperature is insufficient to achieve full cross-linking.[6] 3. Catalyst Deactivation: The catalyst may be reacting with other components in the formulation or has degraded. | 1. Verify Stoichiometry: Ensure the correct mix ratio of all components as per the formulation guidelines.[5] 2. Implement Post-Curing: Introduce a post-curing step at a higher temperature to complete the cross-linking reaction. 3. Check for Contaminants: Ensure all components are pure and free from contaminants that could deactivate the catalyst. |
| Amine Blush (Surface tackiness/greasiness) | 1. Reaction with Atmospheric Carbon Dioxide and Moisture: Primary or secondary amines in the formulation can react with CO2 and water to form carbamates on the surface.[6] | 1. Control Humidity: Conduct curing in a controlled, low-humidity environment.[6] 2. Increase Temperature: A slightly elevated cure temperature can accelerate the primary reaction and reduce the time for blush formation.[6] 3. Use of Co-catalysts/Additives: Certain additives can help to minimize amine blush. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism of a tertiary amine catalyst in an epoxy curing reaction?
Tertiary amines act as catalysts in epoxy curing by facilitating the ring-opening of the epoxy group.[3] They do not have active hydrogens to react directly with the epoxy ring in the same way as primary or secondary amines.[4] Instead, they function as nucleophiles, attacking the epoxy ring to form a zwitterionic intermediate. This intermediate then abstracts a proton from a hydroxyl group (present as an impurity or from the reaction of other amines) to generate an alkoxide, which in turn attacks another epoxy group, propagating the polymerization.
Caption: General mechanism of tertiary amine catalysis in epoxy curing.
2. How does the structure of the tertiary amine affect curing time?
The structure of the tertiary amine catalyst significantly impacts its reactivity and, consequently, the curing time. Key factors include:
-
Steric Hindrance: Bulky substituents around the nitrogen atom can hinder its ability to attack the epoxy ring, slowing down the reaction.[1]
-
Basicity (Electron Density): Higher electron density on the nitrogen atom increases its nucleophilicity, leading to a faster reaction.[1]
-
Number of Nitrogen Atoms: Molecules with multiple tertiary amine groups can potentially have a higher catalytic activity.[1]
3. Can temperature be used to control the curing rate?
Yes, temperature is a critical factor in controlling the curing rate.[3] According to the Arrhenius equation, increasing the temperature generally increases the reaction rate.[3] For a given formulation, a temperature profile can be developed to achieve the desired curing time and final properties. This may involve an initial lower temperature to ensure a sufficient pot life, followed by a ramp-up to a higher temperature for complete curing.
4. What is the role of co-accelerators like benzyl alcohol?
Co-accelerators, such as benzyl alcohol, can be used to further increase the reaction rate of amine-cured epoxies.[7] Benzyl alcohol works by activating the epoxide ring, making it more susceptible to nucleophilic attack by the amine.[7] It is important to note that such accelerators are often used in significant quantities and may not be incorporated into the final polymer network, potentially acting as a plasticizer.[7]
Experimental Protocols
Protocol 1: Determining Optimal Catalyst Concentration
This protocol outlines a method to determine the optimal concentration of a tertiary amine catalyst for a specific resin system.
Caption: Workflow for optimizing catalyst concentration.
Methodology:
-
Define Concentration Range: Based on literature or manufacturer's recommendations, define a range of catalyst concentrations to be tested (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% by weight of the total resin-hardener mixture).
-
Sample Preparation: For each concentration, accurately weigh and thoroughly mix the resin, hardener, and catalyst.
-
Gel Time Measurement: For each sample, measure the gel time at a constant temperature using a rheometer or a simple manual test (e.g., time to when the mixture no longer forms a string when probed).
-
Curing Profile Analysis (Optional): Use Differential Scanning Calorimetry (DSC) to monitor the heat flow during curing. This can provide information on the onset of curing, the peak exotherm, and the total heat of reaction.
-
Data Analysis: Plot the gel time as a function of the catalyst concentration.
-
Property Testing: After full curing, measure key physical properties such as glass transition temperature (Tg) and hardness to ensure the chosen catalyst concentration does not negatively impact the final product.
-
Selection: Choose the catalyst concentration that provides the desired balance between a workable pot life and a sufficiently fast curing time, while maintaining the required final properties.
Protocol 2: Evaluating the Effect of Temperature on Curing Time
This protocol describes how to assess the impact of different curing temperatures on the reaction rate.
Methodology:
-
Select Catalyst Concentration: Based on Protocol 1, choose an optimal or a standard catalyst concentration.
-
Define Temperature Range: Select a range of isothermal curing temperatures to investigate (e.g., 25°C, 40°C, 60°C, 80°C).
-
Sample Preparation: Prepare identical samples of the resin, hardener, and catalyst mixture.
-
Isothermal Curing and Measurement:
-
Place each sample in a pre-heated environment (e.g., oven, hot plate, rheometer) at the designated temperature.
-
Measure the time to gelation for each sample at its respective temperature.
-
-
Data Analysis:
-
Plot the gel time as a function of temperature.
-
Optionally, use the data to calculate the activation energy of the curing reaction using the Arrhenius equation. This can provide a quantitative measure of the temperature sensitivity of the system.
-
Caption: Logical flow for evaluating the effect of temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hanepoxy.net [hanepoxy.net]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. quora.com [quora.com]
- 7. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: Troubleshooting Incomplete Polymerization with DMP-30
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using DMP-30 as a polymerization accelerator.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DMP-30 in polymerization?
DMP-30, or 2,4,6-Tris(dimethylaminomethyl)phenol, is a tertiary amine that acts as a highly effective catalyst for epoxy resin systems.[1][2][3][4] Its main role is to accelerate the curing process by lowering the activation energy of the reaction between the epoxy resin and the hardener.[2] This leads to faster gel times and more complete curing, even at lower or ambient temperatures.[2] It is compatible with a wide range of hardeners, including polyamides, amidoamines, and anhydrides.[1][4]
Q2: What are the initial signs of incomplete polymerization?
The most common sign of incomplete polymerization is the final product remaining soft, tacky, or rubbery after the recommended curing time.[5] Other indicators can include a lack of expected hardness, poor mechanical properties, and a hazy or uneven appearance.
Q3: Can the concentration of DMP-30 affect the final polymer?
Yes, the concentration of DMP-30 is critical. While it is a potent accelerator, using an excessive amount can be detrimental.[1] Too much DMP-30 can lead to a very rapid, localized curing that prevents other parts of the resin from reacting properly, resulting in reduced cross-linking density and inferior mechanical properties.[6] It can also cause issues like brittleness and a decrease in the glass transition temperature (Tg).[7]
Q4: How does moisture affect the performance of DMP-30?
Proper storage of DMP-30 in sealed containers away from moisture is important to maintain its effectiveness.[1] Some amine catalysts can be hygroscopic, and the presence of water can interfere with the curing reaction, potentially leading to incomplete polymerization.[8]
Troubleshooting Guide for Incomplete Polymerization
Problem: The polymer is soft or tacky after the full curing cycle.
This is the most common indication of incomplete polymerization.[5] Follow this troubleshooting guide to identify and resolve the potential cause.
Step 1: Verify Formulation and Preparation
Inaccurate weighing of components and inadequate mixing are frequent sources of curing problems.[5]
-
Action: Double-check the recorded weights of the epoxy resin, hardener, and DMP-30. Ensure they align with the recommended ratios in your protocol.
-
Action: Review your mixing procedure. The mixture should be homogenous before application or casting. Inadequate dispersion of DMP-30 can lead to localized areas of incomplete cure.
Step 2: Evaluate DMP-30 Concentration
The amount of DMP-30 is crucial for optimal curing.[1]
-
Action: Compare your DMP-30 concentration to the recommended levels. Typical concentrations can range from 0.5 to 5 parts per hundred parts of resin (phr).[1][9] Some sources suggest 1-2% of the main curing agent's weight or 5-15% of the curing agent's weight.[9][10]
-
Action: If the concentration is too low, the catalytic effect may be insufficient. If it is too high, it can inhibit a complete cure and degrade mechanical properties.[6]
Step 3: Assess Curing Temperature and Time
Epoxy curing is a temperature-dependent process.
-
Action: Confirm that the curing oven was set to the correct temperature and that the temperature was stable throughout the curing cycle.[5]
-
Action: Ensure that the full recommended curing time was allowed. Premature removal from the heat source will result in an incomplete reaction.
Step 4: Check the Quality and Storage of DMP-30
The catalyst itself can be a source of issues.
-
Action: Verify that the DMP-30 used was not past its expiration date.[5]
-
Action: Ensure that the DMP-30 was stored in a tightly sealed container to prevent moisture absorption.[1]
Data Presentation
Table 1: Recommended DMP-30 Concentration Ranges
| Reference Base | Recommended Concentration | Source(s) |
| Parts per Hundred Resin (phr) | 0.5 - 5 phr | [1] |
| As a Curing Agent Accelerator | 1 - 2% of the main curing agent | [9] |
| As a Curing Agent Accelerator | 5 - 15% of the curing agent's weight | [10] |
| General Accelerator Use | 0.5 - 8 phr | [9] |
Table 2: Example Curing Schedules
| System | Curing Schedule | Source(s) |
| DMP-30/E-51 Epoxy/Maleic Anhydride | 90°C for 2h → 120°C for 2h → 130°C for 1h | [6] |
| DGEBA/Glutaric Anhydride/DMP-30 | Pre-cure at 100°C for 2h, Post-cure at 150°C | [11] |
Experimental Protocols
Protocol 1: Determining Optimal DMP-30 Concentration via Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the effect of DMP-30 concentration on the curing kinetics of an epoxy system.
-
Preparation of Samples:
-
Prepare a series of epoxy resin and hardener mixtures with varying concentrations of DMP-30 (e.g., 0.5%, 1%, 2%, 3% by weight of the resin).
-
Ensure all components are accurately weighed and thoroughly mixed.
-
-
DSC Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of each mixture into a DSC pan.
-
Run a non-isothermal DSC scan from ambient temperature to a temperature above the expected curing range (e.g., 25°C to 250°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Interpretation:
-
Analyze the resulting thermograms to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction for each concentration.
-
A lower onset and peak temperature indicate a more effective acceleration. The total heat of reaction can be used to assess the degree of cure.
-
Visualizations
Caption: Troubleshooting workflow for incomplete polymerization.
Caption: Catalytic mechanism of DMP-30 in epoxy polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Inclusion Polymerization: problems (Epoxy resin) - Delta Microscopies [deltamicroscopies.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2017erp.com [2017erp.com]
- 10. nbinno.com [nbinno.com]
- 11. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions [mdpi.com]
Technical Support Center: Purification of 2,4,6-tris((dimethylamino)methyl)phenol by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,4,6-tris((dimethylamino)methyl)phenol via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and corresponding boiling point for the distillation of 2,4,6-tris((dimethylamino)methyl)phenol?
A1: The boiling point of 2,4,6-tris((dimethylamino)methyl)phenol is significantly reduced under vacuum, which is crucial to prevent thermal decomposition. Below is a summary of reported boiling points at various pressures. Operating within these ranges is recommended for optimal purification.
| Vacuum Pressure (mmHg) | Boiling Point (°C) |
| 1 | 130-135[1] |
| 5 | 138-145[2] |
Q2: What are the common impurities I might encounter after the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol?
A2: The primary synthesis route is the Mannich reaction of phenol, formaldehyde, and dimethylamine.[3] Incomplete reaction can lead to the presence of mono- and di-substituted aminomethylated phenols. Residual starting materials and by-products from side reactions, such as hydroxybenzyl alcohol, may also be present.[4]
Q3: My purified product is discolored (yellow to reddish-brown). What causes this and how can I prevent it?
A3: 2,4,6-tris((dimethylamino)methyl)phenol, like other aminophenols, is susceptible to oxidation, which leads to the formation of colored impurities.[5] This can be exacerbated by elevated temperatures during distillation. To minimize discoloration:
-
Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon blanket to prevent contact with oxygen.
-
Minimize Heat Exposure: Do not overheat the distillation pot and ensure the distillation is completed in a timely manner. Use a heating mantle for even heat distribution.
-
Storage: Store the purified product under an inert atmosphere and protected from light.[6]
Q4: The distillation is proceeding very slowly or not at all, even at the correct temperature and pressure. What could be the issue?
A4: This could be due to several factors:
-
Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and accurately reflecting the pressure at the distillation head.
-
Leaks in the System: Check all joints and connections for leaks. Greasing the joints properly can help ensure a good seal.
-
Inadequate Heating: Ensure the heating mantle is in good contact with the distillation flask and providing uniform heating. For viscous liquids, good agitation is crucial for even heat transfer.
-
Condenser Temperature: If the condenser water is too cold, it can cause the product to solidify in the condenser, obstructing the flow. The water temperature should be warm enough to prevent solidification but cold enough to ensure efficient condensation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Violent Boiling | - Superheating of the liquid. - Lack of nucleation sites. - Rapid application of vacuum. | - Use a magnetic stirrer for vigorous agitation. - Gradually apply the vacuum to the system. - Ensure uniform heating with a heating mantle. |
| Product Decomposition (Darkening of Distillation Residue, Smoke) | - Excessive heating temperature. - Prolonged heating time. - Presence of oxygen. | - Lower the distillation temperature by improving the vacuum. - Complete the distillation as quickly as possible. - Purge the system with an inert gas (e.g., nitrogen) before heating. |
| Product Solidification in Condenser | - Condenser coolant is too cold. - Product has a high melting point. | - Increase the temperature of the condenser coolant. - Use a wider bore condenser. - Gently warm the exterior of the condenser with a heat gun if a blockage occurs (use with extreme caution). |
| Low Yield | - Incomplete distillation. - Leaks in the vacuum system. - Product decomposition. | - Ensure the distillation is run to completion (no more distillate is collected at the target temperature and pressure). - Check all seals and joints for leaks. - Follow the recommendations for preventing product decomposition. |
| Cloudy Distillate | - Presence of water or other volatile impurities. | - Ensure the crude product is thoroughly dried before distillation. - Collect an initial low-boiling fraction to remove volatile impurities before collecting the main product fraction. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of 2,4,6-tris((dimethylamino)methyl)phenol
-
Preparation of the Crude Product:
-
Following the Mannich condensation reaction, the crude 2,4,6-tris((dimethylamino)methyl)phenol is obtained after an oil-water separation.[7] It is essential to remove as much water as possible from the organic phase before distillation. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) under atmospheric pressure, followed by removal of the solvent under reduced pressure.
-
-
Distillation Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Place a magnetic stir bar in the distillation flask.
-
Use a short-path distillation head or a Vigreux column for fractional distillation if separation of closely boiling impurities is required.
-
Ensure all ground glass joints are lightly greased with a suitable vacuum grease to prevent leaks.
-
Connect the vacuum outlet to a cold trap and then to a vacuum pump.
-
Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Use a heating mantle connected to a variable transformer for controlled heating.
-
-
Distillation Procedure:
-
Charge the dried crude product into the distillation flask.
-
Begin stirring the contents of the flask.
-
Gradually apply vacuum to the system. A slow reduction in pressure helps to remove any residual volatile solvents and water without causing excessive bumping.
-
Once the desired vacuum is achieved and stable (e.g., 1-5 mmHg), begin to gently heat the distillation flask.
-
Increase the temperature gradually.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain residual solvents or more volatile by-products.
-
As the temperature approaches the expected boiling point of the product at the applied pressure, change to a clean receiving flask to collect the main fraction.
-
Collect the main fraction over a narrow temperature range (e.g., 130-135 °C at 1 mmHg).[1]
-
Monitor the color of the distillate and the residue in the distillation pot. If the residue begins to darken significantly or smoke is observed, this is an indication of decomposition, and the heating should be reduced or the distillation stopped.
-
Once the distillation of the main product is complete (the rate of distillation slows significantly and the temperature may start to drop or rise), stop heating and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly and carefully release the vacuum before dismantling the apparatus.
-
Visualizations
Caption: Experimental workflow for the purification of 2,4,6-tris((dimethylamino)methyl)phenol.
Caption: Troubleshooting decision tree for common vacuum distillation issues.
References
- 1. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 4. A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 7. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
Stability issues of Einecs 286-127-4 in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Einecs 286-127-4, chemically identified as formic acid;2,4,6-tris[(dimethylamino)methyl]phenol (CAS No. 85187-38-8)[1][2][3][4], in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is the European Community number for a chemical that is a 3:1 molar adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol[1]. The main component, 2,4,6-tris[(dimethylamino)methyl]phenol, is a molecule containing a phenol group and three tertiary amine groups[5][6]. This structure gives the compound basic properties[6].
Q2: I'm observing unexpected results in my experiment. Could it be related to the stability of this compound in my solvent?
A2: Yes, instability of your compound in the chosen solvent can lead to a variety of issues, including loss of active compound, formation of impurities, and inconsistent experimental outcomes. The stability of this compound can be influenced by the solvent's properties, such as polarity and proticity.
Q3: What are the general stability characteristics of the main component, 2,4,6-tris[(dimethylamino)methyl]phenol?
A3: 2,4,6-tris[(dimethylamino)methyl]phenol is generally considered stable under recommended storage conditions[7]. However, it is advisable to store it in tightly sealed containers to protect it from moisture and air, as exposure can lead to degradation and oxidation[6].
Q4: In which types of solvents is the main component, 2,4,6-tris[(dimethylamino)methyl]phenol, soluble?
A4: 2,4,6-tris[(dimethylamino)methyl]phenol is reported to be soluble in a wide array of organic solvents, including alcohols, ketones, and aromatic hydrocarbons. It is moderately soluble in water[1][6].
Q5: Are there any known incompatibilities for this compound or its main component?
A5: As a basic compound due to its amine groups, 2,4,6-tris[(dimethylamino)methyl]phenol will react with acids to form salts[1]. Therefore, using acidic solvents or solutions could lead to reactions and alter the compound's properties.
Troubleshooting Guide: Stability Issues
If you suspect that the stability of this compound is affecting your experiments, consult the following table for potential issues and recommended actions.
| Observed Issue | Potential Cause Related to Stability | Recommended Troubleshooting Steps |
| Decreased compound efficacy or concentration over time. | Degradation of the compound in the solvent. This can be accelerated by factors like temperature, light, and the chemical nature of the solvent. | 1. Prepare fresh solutions before each experiment.2. Store stock and working solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light.3. Perform a time-course stability study in your experimental solvent (see Experimental Protocols section). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. The tertiary amine or phenol groups may undergo oxidation or other reactions. | 1. Analyze a freshly prepared solution as a reference.2. Compare analytical results of aged solutions to the fresh reference to identify new peaks.3. Consider using a solvent with lower reactivity or adding antioxidants if oxidation is suspected. |
| Precipitation of the compound from the solution. | Poor solubility or changes in the solution's properties (e.g., pH) leading to precipitation. The salt form may have different solubility than the free base. | 1. Verify the solubility of this compound in your chosen solvent at the desired concentration.2. Consider using a co-solvent to improve solubility.3. Ensure the pH of your solution is compatible with the compound's stability and solubility. |
| Inconsistent results between experimental replicates. | Inconsistent degradation rates due to variations in solution age, storage conditions, or solvent batches. | 1. Standardize solution preparation and storage procedures.2. Use solvents from the same batch for a series of experiments.3. Always prepare a fresh standard curve or reference sample for each experiment. |
Experimental Protocols
Protocol for Assessing Chemical Stability in a Given Solvent
This protocol provides a general method for determining the stability of this compound in a specific solvent over time.
Objective: To quantify the degradation of this compound in a selected solvent under specific temperature conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, water, phosphate-buffered saline)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be stable and highly soluble (e.g., DMSO), typically at a concentration of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution with the solvent of interest to a final concentration suitable for your experimental conditions and analytical method (e.g., 1-10 µM).
-
Timepoint Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and analyze it by HPLC or LC-MS. This will serve as your reference for 100% compound integrity.
-
Incubation: Place the remaining working solution in a tightly sealed container and incubate at the desired temperature (e.g., room temperature, 37°C). Protect from light if the compound is light-sensitive.
-
Timepoint Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution for analysis.
-
Sample Analysis: Analyze each aliquot by HPLC or LC-MS to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. This data can be used to determine the rate of degradation and the compound's half-life in the tested solvent.
Diagrams
Below are diagrams illustrating key concepts related to experimental workflow and potential stability issues.
Caption: Experimental workflow for assessing compound stability.
Caption: Factors influencing the stability of this compound.
References
- 1. echemi.com [echemi.com]
- 2. gassnova.no [gassnova.no]
- 3. enamine.net [enamine.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 6. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 7. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with DMP-30 in Epoxy Curing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMP-30 as a catalyst in epoxy curing systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you effectively manage exothermic reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMP-30 and how does it accelerate epoxy curing?
A1: DMP-30, or 2,4,6-Tris(dimethylaminomethyl)phenol, is a tertiary amine that acts as a potent catalyst for epoxy resin systems.[1] Its primary function is to significantly speed up the curing process.[1][2] The mechanism involves the tertiary amine groups in the DMP-30 molecule, which act as a Lewis base to open the epoxy ring, making it more susceptible to attack by the curing agent (hardener).[3] This catalytic action lowers the activation energy of the polymerization reaction, leading to a faster gel time and a more rapid development of the cross-linked polymer network.[1][2]
Q2: What is an exothermic reaction in the context of epoxy curing?
A2: The chemical reaction between the epoxy resin and the hardener is exothermic, meaning it releases heat.[4][5][6] This heat generation is a normal part of the curing process. However, the rate of heat release can be significantly increased by accelerators like DMP-30.[7] If not properly managed, this can lead to a rapid and excessive temperature rise, known as a runaway exotherm.
Q3: What are the potential negative consequences of an uncontrolled exothermic reaction?
A3: An uncontrolled exotherm can lead to several undesirable outcomes in your experiments:
-
Reduced Pot Life: The working time of your epoxy system will be significantly shortened, potentially leading to premature gelling.[3]
-
Thermal Stress and Cracking: The rapid temperature change can induce internal stresses in the cured epoxy, leading to cracking and reduced mechanical strength.[4][5]
-
Increased Brittleness: Excessive heat can alter the final polymer structure, resulting in a more brittle material.[7]
-
Discoloration: Overheating can cause the epoxy to yellow or even turn black.[7]
-
Smoking and Fuming: In extreme cases, the epoxy can generate enough heat to smoke, foam, and release hazardous vapors.[4][6][7]
Q4: How does the concentration of DMP-30 affect the curing process and final properties?
A4: The concentration of DMP-30 is a critical factor that directly influences the curing profile and the final mechanical properties of the epoxy. Generally, a higher concentration of DMP-30 leads to a shorter gel time and a higher peak exotherm. However, excessive amounts can be detrimental. For instance, in some systems, increasing the DMP-30 concentration from 1-2% to 3% has been shown to weaken the final material.[8] It is crucial to optimize the DMP-30 concentration for your specific resin, hardener, and application to balance cure speed with desired final properties.
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative effects of DMP-30 concentration on key curing parameters. Please note that these values are illustrative and will vary depending on the specific epoxy resin, hardener, mass of the mixture, and ambient temperature.
Table 1: Effect of DMP-30 Concentration on Curing Parameters
| DMP-30 Concentration (phr*) | Gel Time | Peak Exotherm Temperature | Pot Life |
| Low (e.g., 0.5 - 2) | Longer | Lower | Longer |
| Medium (e.g., 2 - 5) | Moderate | Moderate | Moderate |
| High (e.g., > 5) | Shorter | Higher | Shorter |
*phr = parts per hundred parts of resin
Table 2: Illustrative Example of DMP-30 Concentration Effect on a Standard DGEBA Epoxy System
| DMP-30 (phr) | Gel Time (minutes) at 25°C (100g mass) | Peak Exotherm (°C) | Tensile Strength | Hardness (Shore D) |
| 1 | ~90 | ~45 | High | High |
| 3 | ~50 | ~80 | Optimal | Optimal |
| 5 | ~25 | ~150 | Reduced | May Increase |
| 10 | <15 | >200 (Runaway potential) | Significantly Reduced | Brittle |
Troubleshooting Guides
Issue 1: The epoxy mixture is curing too quickly and overheating.
-
Question: I mixed my epoxy resin, hardener, and DMP-30, and it became very hot and gelled almost instantly. What went wrong?
-
Answer: This is a classic sign of a runaway exothermic reaction. The most likely causes are:
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Excessive DMP-30 Concentration: You may have used too much accelerator for the volume of epoxy you mixed.
-
Large Mixing Volume: The heat generated is proportional to the mass of the epoxy. Larger batches will generate more heat, which can become trapped and accelerate the reaction further.[6]
-
High Ambient Temperature: A warm working environment will speed up the initial reaction rate, contributing to a faster and more intense exotherm.
-
-
Troubleshooting Steps:
Troubleshooting workflow for rapid curing.
Issue 2: The cured epoxy is brittle and cracks easily.
-
Question: My epoxy sample cured completely, but it is very brittle and cracked when I tried to handle it. Why did this happen?
-
Answer: Brittleness in the final cured epoxy can often be attributed to an overly rapid cure caused by an excessive exothermic reaction.[7] The high temperature can lead to the formation of a less optimal polymer network structure and introduce internal stresses.
-
Troubleshooting Steps:
-
Reduce DMP-30 Concentration: This is the most effective way to slow down the reaction and reduce the peak exotherm, allowing for a more controlled cure and a tougher final product.
-
Implement a Staged Cure: If your application allows, consider a lower initial curing temperature followed by a post-cure at a higher temperature. This can help to achieve full cure without a damaging exotherm.
-
Use a Heat Sink: For smaller castings, placing the mold on a metal plate can help to dissipate heat more effectively.
-
Consider the Formulation: Ensure that your resin-to-hardener ratio is correct. An off-ratio mix can also lead to suboptimal properties.
-
Issue 3: The gel time is inconsistent between batches.
-
Question: I am performing the same experiment multiple times, but the gel time varies significantly. What could be causing this?
-
Answer: Inconsistent gel times are usually due to variations in one of the following critical parameters:
-
Temperature: Small changes in the ambient temperature or the temperature of the resin and hardener can have a significant impact on the reaction rate.
-
Mixing Ratio: Inaccurate measurement of the resin, hardener, or DMP-30 will lead to inconsistent results.
-
Mixing Thoroughness: Ensure that all components are thoroughly mixed to achieve a homogeneous distribution of the catalyst.
-
Experimental Protocols
Protocol 1: Determining the Effect of DMP-30 Concentration on Gel Time and Peak Exotherm
This protocol outlines a method for systematically evaluating how different concentrations of DMP-30 affect the curing profile of an epoxy system.
-
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine hardener
-
DMP-30
-
Disposable mixing cups (e.g., 100 ml)
-
Stirring rods
-
Digital scale (accurate to 0.01g)
-
Thermocouple with a digital reader
-
Stopwatch
-
Temperature-controlled environment (e.g., water bath or oven)
-
-
Procedure:
-
Preparation: Acclimate all components (resin, hardener, DMP-30) and equipment to the desired starting temperature (e.g., 25°C).
-
Mixing:
-
Tare a mixing cup on the digital scale.
-
Accurately weigh 50g of epoxy resin into the cup.
-
Add the desired amount of DMP-30 (e.g., 0.5g for 1 phr) to the resin and mix thoroughly for 1 minute.
-
Add the stoichiometric amount of hardener to the resin/DMP-30 mixture.
-
Start the stopwatch immediately upon adding the hardener.
-
Mix all components thoroughly for 2 minutes, scraping the sides and bottom of the cup.
-
-
Data Collection:
-
Immediately after mixing, insert the thermocouple into the center of the epoxy mixture.
-
Record the temperature at regular intervals (e.g., every 1 minute).
-
Periodically, gently probe the surface of the epoxy with a clean stirring rod to check for gelation. The gel time is the point at which the epoxy becomes stringy and no longer flows.
-
Continue recording the temperature until it has peaked and started to decrease. The highest temperature recorded is the peak exotherm .
-
-
Analysis: Repeat the procedure for different concentrations of DMP-30 (e.g., 0, 1, 3, 5, and 7 phr) and plot the gel time and peak exotherm as a function of DMP-30 concentration.
Experimental workflow for DMP-30 evaluation. -
Mandatory Visualization
Catalytic Action of DMP-30 in Epoxy Curing
The following diagram illustrates the proposed mechanism by which DMP-30 accelerates the epoxy-amine curing reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. mdpi.com [mdpi.com]
- 4. newclassicresin.com [newclassicresin.com]
- 5. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 6. epoxyworks.com [epoxyworks.com]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Epoxy Systems Featuring 2,4,6-tris((dimethylamino)methyl)phenol (DMP-30)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,4,6-tris((dimethylamino)methyl)phenol (DMP-30) as a catalyst to modify the pot life and curing characteristics of epoxy resin systems.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-tris((dimethylamino)methyl)phenol (DMP-30) and what is its primary function in epoxy systems?
A1: 2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, is a tertiary amine that serves as a highly effective catalyst for epoxy resin systems.[1] Its principal role is to accelerate the curing process, enabling faster gel times and more rapid development of the epoxy's final physical properties, even at ambient or reduced temperatures.[2] DMP-30 functions as a Lewis base, promoting the ring-opening polymerization of epoxy groups, which is the fundamental reaction in the curing of epoxies.[3]
Q2: How does the concentration of DMP-30 affect the pot life of an epoxy system?
A2: The concentration of DMP-30 is inversely related to the pot life of the epoxy system. Increasing the amount of DMP-30 will significantly accelerate the curing reaction, thereby reducing the pot life and gel time.[3] Conversely, decreasing the concentration of DMP-30 will extend the pot life, providing a longer working time. It is crucial to carefully control the concentration to balance the desired curing speed with the necessary processing window.
Q3: What is a typical concentration range for DMP-30 in an epoxy formulation?
A3: A typical concentration range for DMP-30 is between 0.5 to 5 parts per hundred parts of resin (phr).[3] However, the optimal concentration depends on several factors, including the specific type of epoxy resin and curing agent being used, the desired reaction rate, and the ambient processing temperature.[3] In some applications, concentrations up to 15% of the curing agent's weight may be used.[4]
Q4: Can DMP-30 be used with different types of epoxy curing agents?
A4: Yes, DMP-30 is compatible with a wide variety of curing agents, including polyamides, amidoamines, polysulfides, and acid anhydrides.[1][5] This versatility makes it a valuable tool for formulators working with diverse epoxy chemistries.
Q5: What are the main advantages of using DMP-30 as an accelerator?
A5: The primary advantages of using DMP-30 include:
-
Increased production throughput due to shorter curing cycles.[1]
-
Reduced energy consumption as curing can be achieved at lower temperatures.[1]
-
Faster development of mechanical and chemical resistance properties. [3]
-
Versatility for use with a broad range of epoxy resins and hardeners.[3]
Q6: Are there any disadvantages to using DMP-30?
A6: While highly effective, the use of DMP-30 can present some challenges. Excessive concentrations can lead to a very short pot life, making the epoxy difficult to handle and apply.[3] The rapid exothermic reaction can also lead to thermal stresses within the cured material, potentially affecting its mechanical properties.[6] Additionally, DMP-30 is known to cause yellowing in some epoxy systems and may impart a noticeable odor.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using DMP-30 to modify the pot life of epoxy systems.
| Problem | Potential Cause | Troubleshooting Steps |
| Pot life is too short | 1. Excessive DMP-30 concentration: The most common cause of a short pot life is an overly high concentration of the accelerator. 2. High ambient temperature: The curing reaction is exothermic and will proceed faster at higher temperatures. 3. Large batch size: Mixing large quantities of epoxy can lead to a significant build-up of exothermic heat, further accelerating the reaction.[8] | 1. Reduce DMP-30 Concentration: Systematically decrease the amount of DMP-30 in your formulation. A reduction of even a small percentage can significantly extend the pot life. 2. Control Temperature: Work in a temperature-controlled environment. If possible, lower the ambient temperature to slow the reaction rate. Cooling the individual components before mixing can also be beneficial. 3. Mix Smaller Batches: Prepare smaller batches of the epoxy system to minimize heat accumulation. |
| Inconsistent Curing or Tacky Surface | 1. Improper Mixing: Inadequate mixing can lead to localized areas with either too much or too little accelerator, resulting in uneven curing. 2. Incorrect Resin-to-Hardener Ratio: An off-ratio mix will result in an incomplete cure, regardless of the accelerator concentration.[9] 3. Moisture Contamination: Moisture can interfere with the curing process of some epoxy systems. | 1. Ensure Thorough Mixing: Mix the resin, hardener, and DMP-30 thoroughly according to the manufacturer's instructions. Pay close attention to the sides and bottom of the mixing container. 2. Verify Mix Ratio: Double-check the recommended mix ratio of the resin and hardener and measure each component accurately. 3. Work in a Dry Environment: Ensure that the work area and all equipment are dry. Store components in tightly sealed containers to prevent moisture absorption. |
| Reduced Mechanical Properties in the Cured Epoxy | 1. Excessive Exotherm: A very rapid cure, driven by a high concentration of DMP-30, can generate excessive heat, leading to internal stresses and reduced mechanical strength.[6] 2. Phase Separation: Too much accelerator can cause the system to cure too quickly, leading to phase separation and a decrease in cross-linking density.[6] | 1. Optimize Accelerator Level: Reduce the DMP-30 concentration to achieve a more controlled cure with less heat generation. 2. Step-Curing: For applications requiring high performance, consider a step-curing process where the epoxy is gelled at a lower temperature and then post-cured at a higher temperature. |
Data Presentation
The following table summarizes the general effect of DMP-30 concentration on the pot life and cure time of a standard Bisphenol A based epoxy resin (DGEBA) with a polyamide curing agent at room temperature. Please note that these are illustrative values and the actual performance will vary depending on the specific formulation.
| DMP-30 Concentration (phr) | Approximate Pot Life (minutes) | Approximate Time to Hard Cure (hours) |
| 0 | >120 | 24-48 |
| 1 | 60-90 | 12-24 |
| 3 | 20-40 | 6-12 |
| 5 | <20 | 4-8 |
Data is compiled from general industry knowledge and qualitative descriptions in technical literature. For precise values, experimental determination is recommended.
Experimental Protocols
Determining Pot Life and Gel Time of an Epoxy System
This protocol is based on the principles outlined in ASTM D2471.
Objective: To determine the pot life and gel time of an epoxy resin system accelerated with DMP-30.
Materials and Equipment:
-
Epoxy Resin and Curing Agent
-
2,4,6-tris((dimethylamino)methyl)phenol (DMP-30)
-
Disposable mixing cups (e.g., 100 mL)
-
Stirring rods (wooden or plastic)
-
Digital balance (accurate to 0.01 g)
-
Stopwatch or timer
-
Thermocouple or digital thermometer
-
Water bath or oven for elevated temperature tests (optional)
-
Viscometer (optional, for more precise pot life determination)
Procedure:
-
Preparation:
-
Ensure all components (resin, hardener, DMP-30) and equipment are at a consistent, recorded temperature (typically 25°C for room temperature tests).
-
Determine the desired total mass of the epoxy system to be tested (e.g., 50 g).
-
-
Mixing:
-
Accurately weigh the epoxy resin into a mixing cup.
-
Accurately weigh the desired amount of DMP-30 and add it to the resin. Mix thoroughly until the accelerator is fully dispersed.
-
Accurately weigh and add the curing agent to the resin/accelerator mixture.
-
Immediately start the stopwatch.
-
Mix all components thoroughly for the manufacturer's recommended time (typically 2-3 minutes), scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
-
Pot Life Determination (Viscosity Method):
-
Pot life is often defined as the time it takes for the initial viscosity of the mixed system to double.[10]
-
If using a viscometer, measure the initial viscosity immediately after mixing.
-
Continue to take viscosity readings at regular intervals (e.g., every 5-10 minutes).
-
The time at which the viscosity doubles is the pot life.
-
-
Gel Time Determination (Manual Method):
-
Gel time is the point at which the epoxy transitions from a liquid to a gel-like state.
-
Periodically, gently touch the surface of the epoxy with a clean stirring rod.
-
In the early stages, the epoxy will be liquid and flow back.
-
As it begins to gel, it will become tacky and form "strings" when the stirring rod is pulled away.
-
The gel time is the point at which the epoxy is no longer tacky and does not form strings, but has not yet reached a hard, solid state. Record this time.
-
-
Data Recording:
-
Record the formulation details (mass of each component, DMP-30 concentration).
-
Record the ambient temperature.
-
Record the pot life and/or gel time.
-
Safety Precautions:
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxy resins and curing agents can be sensitizers. Avoid skin contact.
-
The curing reaction is exothermic and can generate significant heat, especially in larger batches. Handle with care.
Visualizations
Caption: Curing mechanism of an epoxy system accelerated by DMP-30.
Caption: Key factors influencing the pot life of epoxy systems.
Caption: Troubleshooting workflow for short pot life in DMP-30 accelerated systems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2017erp.com [2017erp.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. wisebond.com [wisebond.com]
- 9. impactfloors.co.uk [impactfloors.co.uk]
- 10. epotek.com [epotek.com]
Validation & Comparative
A Comparative Analysis of DMP-30 and Other Amine Catalysts in Polymer Curing
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing the curing of polymer systems. This guide provides a comparative study of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), a widely used tertiary amine catalyst, against other amine-based catalysts. The following sections detail the performance of these catalysts in epoxy and polyurethane systems, supported by experimental data and methodologies.
Executive Summary
DMP-30 is a highly effective and versatile catalyst for both epoxy and polyurethane systems. Its primary function is to accelerate the curing process, leading to reduced production times and enhanced mechanical properties of the final polymer.[1][2] This guide will demonstrate that while DMP-30 offers a potent combination of high catalytic activity and versatility, the optimal choice of catalyst is dependent on the specific requirements of the application, including desired pot life, curing temperature, and final material properties. This report provides a direct comparison with other amine catalysts such as benzyldimethylamine (BDMA), dimethylethanolamine (DMEA), and proprietary formulations like Accelerator 399.
Catalytic Mechanism of DMP-30
DMP-30's catalytic activity stems from its structure, which features a phenol ring with three tertiary amine groups. These groups act as Lewis bases, facilitating the polymerization and cross-linking reactions in different polymer systems.
In Epoxy-Anhydride Systems: The tertiary amine groups in DMP-30 can initiate the copolymerization by opening the anhydride ring. This creates a carboxylate anion which then reacts with an epoxy group, initiating the alternating copolymerization between the anhydride and epoxy components.
In Polyurethane Systems: DMP-30 functions as a base catalyst by abstracting a proton from the hydroxyl group of the polyol. This increases the nucleophilicity of the polyol, accelerating its reaction with the isocyanate to form the urethane linkage.
Performance Comparison of Amine Catalysts
The selection of an amine catalyst significantly impacts the curing profile and final properties of a polymer. This section compares the performance of DMP-30 with other common amine catalysts.
Epoxy Resin Systems
In amine-cured epoxy formulations, accelerators are often used to expedite the curing process. While DMP-30 is a popular choice, other tertiary amines like benzyldimethylamine (BDMA) and specialized formulations such as Accelerator 399 are also utilized.
Key Performance Indicators:
-
Gel Time: The time it takes for the liquid resin to transform into a gel-like state. A shorter gel time indicates a faster curing reaction.
-
Peak Exotherm Temperature: The maximum temperature reached during the exothermic curing reaction. This is an important parameter for managing the curing process, especially in large castings.
-
Glass Transition Temperature (Tg): The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.
-
Mechanical Properties: Properties such as tensile strength, flexural strength, and impact resistance, which determine the end-use performance of the cured material.
Comparative Data:
While direct side-by-side tabular data from a single source is limited in the public domain, a compilation of information from various sources allows for a qualitative and semi-quantitative comparison.
| Catalyst | Key Observations | Potential Drawbacks |
| DMP-30 | Potent accelerator, significantly reduces gel and cure times at low addition levels.[1][2] Versatile for various hardeners (polyamides, amidoamines, etc.).[1] | Can cause brittleness at higher concentrations.[3] May impart odor and yellowing.[3] |
| BDMA | Less viscous and has a longer shelf life compared to DMP-30. Offers better penetration and more uniform embedding in microscopy applications. | Generally requires a higher concentration (e.g., 2.5-3%) compared to DMP-30 (1.5-2%) for similar acceleration. |
| Accelerator 399 | A proprietary accelerator designed for use with amine hardeners, particularly JEFFAMINE® curing agents.[4][5] Provides faster room temperature curing and rapid development of physical properties.[6] | Performance data is primarily in comparison to other proprietary products from the same manufacturer, making direct comparison to DMP-30 difficult without specific head-to-head studies. |
Note on Data: The provided observations are synthesized from technical datasheets and research articles. For critical applications, it is imperative to conduct in-house testing to determine the optimal catalyst and concentration for a specific formulation and process.
Polyurethane Systems
In polyurethane formulations, amine catalysts are crucial for controlling the gelling and blowing reactions. DMP-30 is known for its strong gelling effect, making it suitable for applications requiring high strength and stiffness, such as rigid foams and elastomers.
Comparative Data:
| Catalyst | Primary Function | Key Characteristics |
| DMP-30 | Strong Gelling Catalyst | Highly reactive, primarily promotes the urethane (gelling) reaction. Less sensitive to water. |
| DMEA | Balanced Gelling/Blowing | Moderately reactive, promotes both urethane and urea reactions. More sensitive to water. |
Experimental Protocols
To ensure the comparability of catalyst performance data, standardized experimental protocols are essential. The following outlines a general methodology for evaluating amine catalysts in epoxy systems using Differential Scanning Calorimetry (DSC).
Objective:
To determine and compare the effect of different amine catalysts on the curing kinetics of an epoxy resin system.
Materials and Equipment:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine Hardener (e.g., Triethylenetetramine - TETA)
-
Amine Catalysts (DMP-30, BDMA, etc.)
-
Differential Scanning Calorimeter (DSC)
-
Analytical Balance
-
Sample Pans (Aluminum)
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and amine hardener in a stoichiometric ratio into a mixing container.
-
Add the specified amount of amine catalyst (e.g., 1 phr - parts per hundred resin) to the mixture.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
-
DSC Analysis (Isothermal):
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and seal it.
-
Place the sample in the DSC cell and rapidly heat to the desired isothermal curing temperature (e.g., 60°C, 80°C, 100°C).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction exotherm is complete (returns to baseline).
-
The time to the peak of the exotherm can be used to approximate the gel time.
-
-
DSC Analysis (Non-isothermal):
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and seal it.
-
Place the sample in the DSC cell and heat it at a constant rate (e.g., 5, 10, 15, 20 °C/min) from room temperature to a temperature where the curing is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
The total heat of reaction (ΔH) can be determined by integrating the area under the exothermic peak. The peak temperature of the exotherm provides information about the curing temperature range.
-
-
Data Analysis:
-
From the isothermal DSC data, determine the time to peak exotherm for each catalyst at different temperatures.
-
From the non-isothermal DSC data, determine the onset temperature, peak exotherm temperature, and total heat of reaction for each catalyst at different heating rates.
-
The glass transition temperature (Tg) of the cured samples can be determined by cooling the samples after the initial heating scan and then reheating at a controlled rate.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical reactions and experimental procedures.
Conclusion
DMP-30 is a highly effective tertiary amine catalyst that significantly accelerates the curing of both epoxy and polyurethane systems. Its high catalytic activity allows for reduced curing times and can lead to improved mechanical properties in the final polymer. However, the choice of the optimal amine catalyst is not universal. Factors such as the specific resin and hardener system, processing conditions, and desired end-use properties must be carefully considered. For applications requiring a longer pot life or where viscosity and shelf stability are primary concerns, alternatives like BDMA may be more suitable. For specialized systems, proprietary accelerators like Accelerator 399 may offer tailored performance benefits. It is strongly recommended that researchers and formulators conduct thorough experimental evaluations, such as those outlined in this guide, to identify the most appropriate catalyst for their specific needs.
References
A Comparative Guide to Epoxy Accelerators: Einecs 286-127-4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the epoxy accelerator Einecs 286-127-4 and its primary alternatives. The focus is on providing clear, data-driven insights to aid in the selection of the most appropriate accelerator for specific research and development applications.
Chemical Identity of this compound
This compound is identified as a salt composed of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol in a 3:1 molar ratio.[1] The active accelerator component is the tertiary amine, 2,4,6-tris[(dimethylamino)methyl]phenol, commonly known as DMP-30. For the purpose of this guide, the performance of this compound will be considered based on the performance of its active component, DMP-30, in comparison to other widely used epoxy accelerators.
Overview of Compared Epoxy Accelerators
This guide focuses on the comparison of DMP-30 (the active component of this compound) with a prominent alternative, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Both are tertiary amine-based accelerators known for their catalytic activity in epoxy resin curing.[2][3][4][5][6]
-
DMP-30 (2,4,6-tris[(dimethylamino)methyl]phenol): A widely used, balanced accelerator offering good stability and broad compatibility with various epoxy systems.[2][5] It is known for providing a consistent level of activity across a range of temperatures.[2][5]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, fast-reacting accelerator, particularly effective in systems based on bisphenol A diglycidyl ether (DGEBA) resins.[2][5][7] It exhibits a significant temperature-dependent acceleration effect.[2][5]
Performance Data Comparison
The following tables summarize the quantitative performance data of DMP-30 and DBU in epoxy resin systems.
Table 1: Gel Time Comparison
| Accelerator | Epoxy System | Hardener | Accelerator Level (%) | Gel Time (minutes) at 25°C |
| DBU | EPON 828 | DETA | 1.0 | 18[2] |
| DMP-30 | EPON 828 | DETA | 1.0 | Slower than DBU (exact value not specified in the source)[2] |
Note: EPON 828 is a DGEBA-based epoxy resin. DETA is Diethylenetriamine.
Table 2: Influence on Glass Transition Temperature (Tg)
| Accelerator | Epoxy System | Hardener | Observation |
| DBU | DGEBA/amine systems | Amine | Tends to lead to slightly lower glass transition temperatures (Tg) due to its tendency to remain unreacted in the network.[2] |
| DMP-30 | DGEBA/amine systems | Amine | Generally provides good thermal properties. |
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental methodologies:
Gel Time Measurement
Gel time is the time it takes for the resin mixture to begin forming a solid network. A common method for its determination is the manual "string test" or by using an automated gel timer. The point of gelation is identified when the resin transitions from a liquid to a semi-solid state and can form a continuous string when a probe is lifted from its surface.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to study the curing behavior and determine the glass transition temperature (Tg) of epoxy resins.
-
Curing Kinetics: Non-isothermal DSC scans at different heating rates are performed on the uncured epoxy formulation. The exothermic heat flow during the curing reaction is measured to determine the onset and peak curing temperatures, as well as the total heat of reaction. This data is used to evaluate the catalytic activity of the accelerator.
-
Glass Transition Temperature (Tg): After the initial curing scan, the sample is cooled and then reheated in the DSC. The glass transition temperature is determined by observing the change in heat capacity during the second heating scan. It appears as a step-like transition in the DSC thermogram.[8][9][10]
Signaling Pathways and Experimental Workflows
Epoxy Curing Mechanism with Tertiary Amine Accelerator
Caption: Catalytic action of a tertiary amine accelerator in the epoxy-amine curing reaction.
Experimental Workflow for Accelerator Performance Evaluation
Caption: Workflow for evaluating the performance of epoxy accelerators.
Summary of Findings
-
This compound is a salt with the active accelerator component being DMP-30 .
-
DBU generally exhibits a faster initial reaction rate and shorter gel time at room temperature compared to DMP-30.[2]
-
The use of DBU may lead to a slightly lower glass transition temperature (Tg) in the cured epoxy system.[2]
-
DMP-30 provides a more consistent and balanced performance across a range of temperatures.[2][5]
-
The choice of accelerator should be tailored to the specific application requirements, considering the desired pot life, curing speed, and final thermal properties of the epoxy system.
References
- 1. Buy this compound | 85187-38-8 [smolecule.com]
- 2. ohans.cn [ohans.cn]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. cyclohexylamine.net [cyclohexylamine.net]
- 6. nbinno.com [nbinno.com]
- 7. bdmaee.net [bdmaee.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
Benchmarking DMP-30 Performance in Polyurethane Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) against other common amine catalysts in polyurethane (PU) formulations. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in catalyst selection and formulation optimization.
Executive Summary
DMP-30 is a tertiary amine catalyst widely used in the production of a variety of polyurethane materials, including rigid and flexible foams, elastomers, coatings, and adhesives.[1][2] Its primary function is to accelerate the reaction between isocyanates and polyols, which forms the fundamental urethane linkage of the polymer.[1][3] DMP-30 is particularly known for its strong gelling effect, significantly accelerating chain extension and crosslinking reactions.[4] This characteristic makes it highly suitable for applications requiring high strength, stiffness, and dimensional stability, such as in rigid PU foams and elastomers.[4] Furthermore, DMP-30 can act as a trimerization catalyst in the production of polyisocyanurate (PIR) foams, contributing to enhanced thermal stability and flame retardancy.[1][3]
This guide benchmarks the performance of DMP-30 against other commonly used amine catalysts, providing a comparative analysis of key processing and performance parameters.
Comparative Performance Data
The following tables summarize the catalytic activity and resulting physical properties of polyurethane formulations using DMP-30 in comparison to other amine catalysts. The data is compiled from various sources and standardized for comparative purposes.
Table 1: Comparison of Catalytic Activity in a Representative Polyurethane Foam Formulation
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| DMP-30 | Tertiary Amine (Phenolic) | 20 - 30 | 50 - 70 | 80 - 100 |
| DABCO (TEDA) | Cyclic Tertiary Amine | 15 - 25 | 55 - 75 | 85 - 105 |
| DMEA | Alkanolamine | 25 - 35 | 70 - 90 | 110 - 130 |
| DBTDL | Organotin | 10 - 20 | 40 - 60 | 70 - 90 |
Note: Cream time, gel time, and tack-free time are indicative and can vary based on the specific formulation, temperature, and other additives.
Table 2: Comparison of Mechanical Properties in a Representative Polyurethane Elastomer Formulation
| Catalyst | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| DMP-30 | 85 - 95 | 25 - 35 | 400 - 500 |
| DABCO (TEDA) | 80 - 90 | 20 - 30 | 450 - 550 |
| DMEA | 75 - 85 | 15 - 25 | 500 - 600 |
| DBTDL | 90 - 98 | 30 - 40 | 350 - 450 |
Note: Mechanical properties are highly dependent on the specific polyol, isocyanate, and their ratio in the formulation.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for key experiments.
Determination of Reactivity Profile (Cream, Gel, and Tack-Free Times)
This protocol is based on the ASTM D7487: Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test .[1][5][6][7]
Materials and Equipment:
-
Paper or plastic cup (e.g., 250 mL)
-
Mechanical stirrer with a high-speed propeller blade
-
Tachometer to verify stirrer speed
-
Digital stopwatch
-
Fume hood
-
Tongue depressor or similar wooden stick
-
Infrared thermometer (optional)
-
Polyol, isocyanate, surfactant, blowing agent, and catalyst (DMP-30 or alternative)
Procedure:
-
All reactants are pre-conditioned to a specified temperature (e.g., 25 °C ± 1 °C).
-
The required amounts of polyol, surfactant, blowing agent, and catalyst are weighed into the cup in a predetermined order.
-
The cup is placed under the mechanical stirrer in a fume hood.
-
The stirrer is started at a specified speed (e.g., 3000 rpm), and simultaneously, the isocyanate is added to the mixture. The stopwatch is started at the moment of isocyanate addition.
-
The components are mixed for a specified duration (e.g., 10 seconds).
-
After mixing, the stirrer is stopped, and the cup is removed.
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color is recorded.[7]
-
Gel Time (String Gel Time): The surface of the rising foam is periodically touched with a tongue depressor. The gel time is the point at which the foam becomes tacky and forms "strings" that adhere to the depressor.[7]
-
Tack-Free Time: The surface of the foam is touched with a gloved finger or a clean tongue depressor. The tack-free time is when the surface is no longer sticky.[7]
Measurement of Mechanical Properties
a) Hardness (Shore Durometer)
This protocol is based on ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness .
Materials and Equipment:
-
Shore A or Shore D durometer
-
Cured polyurethane specimen with a minimum thickness of 6 mm and a flat surface.
Procedure:
-
The cured polyurethane specimen is placed on a hard, flat surface.
-
The durometer is held in a vertical position with the indenter at least 12 mm from any edge of the specimen.
-
The presser foot of the durometer is applied to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.
-
The hardness reading is taken within 1 second after the presser foot is in firm contact with the specimen.
-
At least five measurements are taken at different positions on the specimen, and the average value is reported.
b) Tensile Properties (Tensile Strength and Elongation at Break)
This protocol is based on ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension .[8]
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die for cutting dumbbell-shaped specimens
-
Micrometer for measuring specimen thickness
Procedure:
-
Dumbbell-shaped specimens are cut from a flat sheet of the cured polyurethane material.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted into the grips of the Universal Testing Machine.
-
The UTM is set to pull the specimen at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
The force and elongation are continuously recorded throughout the test.
-
Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break is the percentage increase in length of the specimen at the point of rupture.
Signaling Pathways and Workflows
Catalytic Mechanism of DMP-30 in Urethane Formation
DMP-30, as a tertiary amine catalyst, facilitates the reaction between a polyol (containing a hydroxyl group, -OH) and an isocyanate (containing an isocyanate group, -NCO). The generally accepted mechanism involves the formation of an intermediate complex that increases the nucleophilicity of the hydroxyl group, making it more reactive towards the electrophilic isocyanate group.[4]
Caption: Catalytic cycle of DMP-30 in the formation of a urethane linkage.
Experimental Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of different catalysts in a polyurethane formulation.
Caption: Workflow for the evaluation and comparison of polyurethane catalysts.
Conclusion
DMP-30 is a highly effective and versatile catalyst for a wide range of polyurethane formulations. Its strong gelling characteristics make it particularly advantageous in applications where rapid curing and high mechanical strength are desired. While other catalysts may offer faster initial reaction times or different final properties, DMP-30 provides a good balance of reactivity and performance, making it a valuable tool for polyurethane chemists. The selection of the optimal catalyst will ultimately depend on the specific requirements of the end application, including desired processing times, mechanical properties, and cost considerations. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. store.astm.org [store.astm.org]
- 2. EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. bdmaee.net [bdmaee.net]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. img.antpedia.com [img.antpedia.com]
- 8. escoplastics.com [escoplastics.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) (Einecs 286-127-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantitative analysis of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) (Einecs 286-127-4; CAS 3033-62-3), a tertiary amine used as a catalyst and chemical intermediate in various manufacturing processes, including pharmaceuticals.[1] The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of analytical data across different platforms and laboratories.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of GC-MS and HPLC-MS methods for the analysis of tertiary amines, providing a basis for a cross-validation approach for N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine).
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for Tertiary Amine Analysis |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998[2] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.001 - 0.002 g/L[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 0.003 - 0.005 g/L[3] |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110%[3] |
| Precision (% RSD) | ≤ 15% | ≤ 10%[3] |
Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for Tertiary Amine Analysis |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998[4] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.01 - 0.10 mg/kg[5] |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 0.02 - 0.31 mg/kg[5] |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115%[5] |
| Precision (% RSD) | ≤ 15% | ≤ 10%[5] |
Experimental Protocols
Below are detailed methodologies for the analysis of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) using GC-MS and HPLC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in a pharmaceutical intermediate. Due to the polar nature of tertiary amines, derivatization is often employed to improve chromatographic performance and sensitivity.
1. Sample Preparation (with Derivatization)
-
Standard Solution Preparation: Prepare a stock solution of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Extraction: Dissolve a known amount of the pharmaceutical intermediate in a suitable organic solvent (e.g., dichloromethane).
-
Derivatization: To an aliquot of the sample extract or standard solution, add a derivatizing agent such as pentafluorobenzoyl chloride (PFBOC) in the presence of a base (e.g., pyridine) to form a less polar and more volatile derivative.
-
Extraction of Derivative: After the reaction, extract the derivative into an organic solvent like hexane, wash with a dilute acid and then water, and dry over anhydrous sodium sulfate.
-
Final Sample Preparation: Evaporate the solvent and reconstitute the residue in a known volume of hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification and confirmation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol is suitable for the direct analysis of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in aqueous samples or pharmaceutical formulations without derivatization, utilizing ion-pairing chromatography.
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in water/methanol (50:50, v/v) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Dilution: Dilute the sample containing N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS Instrumentation and Conditions
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte.
Mandatory Visualizations
References
- 1. Bis(dimethylaminoethyl) ether | C8H20N2O | CID 18204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. lcms.cz [lcms.cz]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DMP-30 Concentration on Epoxy Resin Cure Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cure kinetics of epoxy resins formulated with varying concentrations of the accelerator Tris(dimethylaminomethyl)phenol (DMP-30). The inclusion of supporting experimental data and detailed methodologies aims to assist researchers and professionals in optimizing their epoxy formulations for specific performance characteristics. DMP-30, a tertiary amine, functions as a Lewis base catalyst, accelerating the curing process of epoxy resins by facilitating the opening of the oxirane ring.[1][2][3] It is widely used with a variety of curing agents, including polyamides, modified aliphatic amines, polythiols, and anhydrides.[1][4][5]
The Influence of DMP-30 Concentration on Cure Kinetics
The concentration of DMP-30 in an epoxy system significantly impacts the reaction rate and the final properties of the cured product.[6] An increase in DMP-30 concentration generally leads to a faster curing time. However, an excessive amount of the accelerator can result in a rapid exotherm, potentially leading to phase separation and a reduction in the cross-linking density, which can negatively affect the mechanical properties of the cured resin.[6]
The following table summarizes the effect of DMP-30 concentration on the apparent activation energy of an epoxy resin/maleic anhydride system, as determined by non-isothermal Differential Scanning Calorimetry (DSC). A lower activation energy indicates a faster reaction rate.
| DMP-30 Concentration (wt%) | Apparent Activation Energy (kJ/mol) - Kissinger Method | Apparent Activation Energy (kJ/mol) - Ozawa Method |
| 0.5 | 75.3 | 78.5 |
| 1.0 | 70.1 | 73.4 |
| 1.5 | 65.8 | 69.2 |
| 2.0 | 61.2 | 64.7 |
Data adapted from a study on the effects of DMP-30 on the curing behavior of an epoxy resin/maleic anhydride system.[6] The study concluded that the addition of DMP-30 does not change the curing mechanism, which follows a first-order reaction.[6]
Experimental Protocol: Determining Cure Kinetics with Differential Scanning Calorimetry (DSC)
The following methodology outlines a typical non-isothermal DSC experiment to evaluate the cure kinetics of an epoxy system.
1. Sample Preparation:
-
Accurately weigh the epoxy resin and curing agent into a container.
-
Add the desired weight percentage of DMP-30 to the mixture.
-
Thoroughly mix the components at room temperature to ensure a homogeneous sample.
2. DSC Analysis:
-
Accurately weigh a small amount of the uncured mixture (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., from room temperature to 250 °C).[7]
-
Record the heat flow as a function of temperature.
3. Data Analysis:
-
The exothermic peak in the DSC thermogram represents the curing reaction.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of cure (α) at any given temperature can be calculated by dividing the partial heat of reaction at that temperature by the total heat of reaction.
-
Kinetic parameters, such as the apparent activation energy (Ea), can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall equations, which utilize the peak temperatures obtained at different heating rates.[6][8]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the cure kinetics of an epoxy resin system using DSC.
Caption: Experimental workflow for DSC analysis of cure kinetics.
References
- 1. nbinno.com [nbinno.com]
- 2. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. nbinno.com [nbinno.com]
- 4. 2017erp.com [2017erp.com]
- 5. 2017erp.com [2017erp.com]
- 6. researchgate.net [researchgate.net]
- 7. uotechnology.edu.iq [uotechnology.edu.iq]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Analysis of the Efficacy of Einecs 286-127-4 and Other Mannich Bases in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannich bases represent a versatile class of organic compounds synthesized through the aminomethylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. This chemical scaffold is of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The introduction of aminoalkyl groups can enhance the bioavailability and pharmacological activity of parent molecules.[3] This guide provides a comparative overview of the efficacy of various Mannich bases, with a specific focus on Einecs 286-127-4, chemically identified as the formic acid salt of 2,4,6-tris[(dimethylamino)methyl]phenol.
While 2,4,6-tris[(dimethylamino)methyl]phenol, the active base of this compound, is widely utilized as a catalyst in industrial applications such as epoxy resins, its potential in a therapeutic context is less explored in publicly available literature.[4][5] Consequently, direct comparative efficacy data for this specific compound is scarce. This guide, therefore, draws upon available data for structurally related phenolic and poly-Mannich bases to provide a logical comparison and to highlight the potential areas of interest for future research into the therapeutic applications of this compound.
Comparative Efficacy of Mannich Bases: A Data-Driven Overview
To provide a quantitative comparison, the following tables summarize the reported efficacy of various Mannich bases across different therapeutic areas. It is crucial to note that these data are collated from different studies with varying experimental conditions.
Antimicrobial Efficacy
Mannich bases have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[6][7][8] The mechanism of action is often attributed to their ability to interact with microbial cell walls or interfere with essential enzymatic processes.[9]
Table 1: Comparative Antibacterial Activity of Selected Mannich Bases
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazine-based Mannich Base (PG7) | Staphylococcus aureus | 0.49 | [7] |
| Piperazine-based Mannich Base (PG8) | Staphylococcus aureus | 0.98 | [7] |
| Isonicotinyl hydrazide-based Mannich bases | Gram-positive & Gram-negative bacteria | Active (qualitative) | [3] |
| Phenol-derived Mannich Base (Compound II) | Escherichia coli | Excellent at 20 mg/mL | [6] |
Table 2: Comparative Antifungal Activity of Selected Mannich Bases
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Piperazine-based Mannich Base (PG7) | Candida parapsilosis | 0.49 | [7] |
| Piperazine-based Mannich Base (PG8) | Candida parapsilosis | 0.98 | [7] |
| Quaternary mono-Mannich base (Ig4) | Microsporum canis | More potent than Amphotericin B | [10] |
| 1,3,4-oxadiazole-based Mannich Base (4c) | Candida albicans | Active (qualitative) | [8] |
Cytotoxic Efficacy
The anticancer potential of Mannich bases has been extensively investigated. Their cytotoxic effects are often linked to the induction of apoptosis through various signaling pathways.[11][12]
Table 3: Comparative Cytotoxic Activity of Selected Mannich Bases
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-derived Mannich Base | Multidrug-Resistant Cancer Cells | Varies | [9] |
| Arylhydrazone of Mannich Base | Murine Lymphocytic Leukemia L1210 | 4.9 - 25.0 | [12] |
| Apigenin-derived Mannich Base | HeLa, HepG2, A549, MCF-7 | >90% inhibition at 1 mg/mL | [11] |
| Chalcone-derived Mannich Base | MCF-7 | <2 µg/mL | [11] |
Anti-inflammatory Efficacy
Several Mannich bases have shown promising anti-inflammatory activity, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[13][14][15] Their mechanism of action is thought to involve the inhibition of key inflammatory mediators.
Table 4: Comparative Anti-inflammatory Activity of Selected Mannich Bases
| Compound/Derivative | Assay | Activity | Reference |
| Chalcone-derived Mannich Bases | Carrageenan-induced paw edema | Strong activity | [13] |
| Pyrrolo[3,4-c]pyrrole-based Mannich Bases | 15-LOX Inhibition | Better than Zileuton | [14] |
| Arylpyridazinone-based Mannich Base (IVe) | Carrageenan-induced paw edema | Comparable to Indomethacin | [15] |
| Dehydrozingerone-based Mannich Base | Heat-induced albumin denaturation | Potent activity | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of the efficacy of different compounds. Below are methodologies for key assays cited in the evaluation of Mannich bases.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of Mannich bases requires knowledge of the key signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and two critical signaling pathways involved in the biological activities of many Mannich bases.
Conclusion and Future Directions
The available literature strongly supports the potential of Mannich bases as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. Quantitative data from various studies demonstrate potent antimicrobial, cytotoxic, and anti-inflammatory effects for different classes of Mannich bases.
While direct experimental data on the therapeutic efficacy of this compound (formic acid;2,4,6-tris[(dimethylamino)methyl]phenol) is currently limited in the public domain, its structure as a tris-Mannich base of phenol suggests that it warrants further investigation. The presence of multiple aminomethyl groups could potentially enhance its biological activity and solubility. Future research should focus on the systematic evaluation of this compound and its derivatives in a panel of standardized antimicrobial, anticancer, and anti-inflammatory assays. Such studies would provide the necessary data to make a direct and meaningful comparison with other promising Mannich bases and to determine its potential as a lead compound in drug discovery and development. Furthermore, elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential optimization as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Phenol-derived Mannich Bases - The Pharmaceutical and Chemical Journal [tpcj.org]
- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antimicrobial activities of several mannich bases and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cytotoxicity of some Mannich bases of various aryl and arylidene ketones and their corresponding arylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of chalcones and related Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Room-Temperature Epoxy Curing
For researchers, scientists, and drug development professionals, the efficient curing of epoxy resins at ambient temperatures is a critical requirement for a multitude of applications, from advanced materials to biomedical devices. The choice of catalyst plays a pivotal role in determining the curing kinetics, final material properties, and overall process viability. This guide provides an objective comparison of various catalysts for room-temperature epoxy curing, supported by experimental data and detailed methodologies.
The curing of epoxy resins at room temperature is a complex process influenced by the specific chemistry of the resin and the catalytic system employed. The ideal catalyst should not only initiate and accelerate the curing reaction but also contribute to desirable final properties such as high glass transition temperature (Tg), excellent mechanical strength, and long-term stability.
Performance Comparison of Room-Temperature Epoxy Curing Catalysts
The selection of an appropriate catalyst is a critical step in formulating an epoxy system for room-temperature curing. The following table summarizes the performance of various catalyst types based on key curing and mechanical properties.
| Catalyst Type | Curing Agent/System | Curing Time (at Room Temperature) | Glass Transition Temperature (Tg) | Key Mechanical Properties | Advantages | Limitations |
| Tertiary Amines | Self-polymerization or with co-hardeners (e.g., thiols, primary amines) | Varies (minutes to hours) | Can reach up to 70°C with excess epoxy[1] | Good toughness and flexibility[1] | Fast curing, effective at low temperatures[2] | Can have strong odor, exotherm can be high in large masses[3][4] |
| Imidazoles | 1-benzyl-2-methylimidazole with triethylenetetramine | Fast | Higher Tg compared to some amine-cured systems[5] | High cross-linking density | Highly active accelerators[4][6] | Can reduce pot life significantly |
| Modified Aliphatic and Aromatic Amines | EPI‐CURE DPC‐3293 (polyfunctional amine adduct) | Faster than phenalkamine-cured systems, especially at sub-ambient temperatures[7] | Good balance of properties | Good flexibility, impact resistance, and adhesion[7] | Good performance in high-solids coatings | May require specific resin compatibility |
| Amine, Amide, or Urea Salts of Superacids | With polyepoxide containing an alkoxysilyl function | Cures at room temperature | Not specified | Good water resistance | Enables room-temperature curing of specific resin systems[8] | Specific to functionalized resins |
| Complex Systems | Primary amine, polymercaptan, and tertiary amine | Slower gel time with increasing epoxy excess[1] | Up to 70°C | Tighter and tougher material while maintaining flexibility[1] | Achieves high Tg at room temperature[1] | Formulation complexity |
Experimental Protocols
Accurate evaluation of catalyst performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Tg Determination
-
Objective: To determine the heat of reaction, extent of cure, and glass transition temperature (Tg).
-
Methodology:
-
A small sample (typically 5-10 mg) of the uncured epoxy-catalyst mixture is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program in the DSC instrument. A typical program involves an initial isothermal hold at room temperature, followed by a heating ramp (e.g., 10°C/min) to a temperature above the curing completion temperature.[7]
-
The heat flow to or from the sample is monitored as a function of temperature. The exothermic peak represents the curing reaction, and the area under the peak is proportional to the total heat of reaction.
-
To determine the Tg of the cured sample, a second heating scan is performed after the initial curing scan. The Tg is observed as a step change in the heat capacity.[1][7]
-
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
-
Objective: To evaluate the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature (Tg) can also be determined.
-
Methodology:
-
A rectangular specimen of the fully cured epoxy is prepared with precise dimensions.
-
The specimen is clamped in the DMA instrument and subjected to a sinusoidal oscillating strain at a fixed frequency.
-
The temperature is ramped over a desired range (e.g., from sub-ambient to above the Tg).
-
The instrument measures the resulting stress and the phase lag between the stress and strain.
-
The storage modulus (a measure of the elastic response), loss modulus (a measure of the viscous response), and tan delta (the ratio of loss to storage modulus) are calculated as a function of temperature. The peak of the tan delta curve is often used to define the Tg.[1]
-
Mechanical Strength Testing (Tensile and Shear Strength)
-
Objective: To determine the mechanical strength of the cured epoxy adhesive.
-
Methodology:
-
Tensile Strength: Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638). The specimens are pulled apart at a constant rate of extension until failure using a universal testing machine. The maximum stress before failure is recorded as the tensile strength.
-
Lap Shear Strength: Two substrates (e.g., metal or composite) are bonded together with the epoxy adhesive, creating a single lap joint of a specified overlap area (e.g., ASTM D1002). The bonded assembly is then pulled apart in a tensile testing machine until the bond fails. The shear strength is calculated by dividing the maximum load by the overlap area.[1]
-
Visualizing Curing Mechanisms and Workflows
To better understand the processes involved in room-temperature epoxy curing, the following diagrams illustrate a representative catalytic reaction pathway and a general workflow for catalyst evaluation.
Caption: Simplified reaction pathway for catalyzed epoxy curing.
Caption: General workflow for evaluating epoxy curing catalysts.
Conclusion
The choice of a catalyst for room-temperature epoxy curing is a multi-faceted decision that requires careful consideration of the desired curing speed, final material properties, and processing constraints. Tertiary amines and imidazoles offer rapid curing, making them suitable for applications where speed is paramount.[2][4][6] For applications demanding higher glass transition temperatures at room temperature, complex systems involving a combination of primary amines, polymercaptans, and tertiary amines have shown significant promise.[1] Modified amine adducts provide a good balance of properties and are particularly effective in high-solids coatings, even at sub-ambient temperatures.[7] The development of novel catalyst systems, such as those based on superacid salts, continues to expand the possibilities for room-temperature curable epoxy resins with tailored properties.[8] A thorough evaluation using standardized experimental protocols, as outlined in this guide, is essential for selecting the optimal catalyst for a specific application.
References
- 1. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hanepoxy.net [hanepoxy.net]
- 3. epoxyworks.com [epoxyworks.com]
- 4. Preparation and Properties of Epoxy Adhesives with Fast Curing at Room Temperature and Low-Temperature Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerald.com [emerald.com]
- 8. EP0542273A1 - Room-temperature curable epoxy resin composition - Google Patents [patents.google.com]
Comparative Guide to Purity Validation of 2,4,6-tris((dimethylamino)methyl)phenol by Titration
This guide provides a detailed comparison of the titration method for determining the purity of 2,4,6-tris((dimethylamino)methyl)phenol against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals who require accurate purity assessment of this compound.
Introduction
2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, is a versatile molecule widely used as a catalyst and curing agent in epoxy resins and polyurethanes. Its purity is critical for ensuring consistent reaction kinetics and the final properties of the manufactured materials. While several methods exist for purity analysis, acid-base titration remains a simple, cost-effective, and reliable technique. This guide outlines a standard titration protocol and compares its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Purity Determination by Potentiometric Titration
This method quantifies the three tertiary amine groups in the 2,4,6-tris((dimethylamino)methyl)phenol molecule through titration with a standardized acid.
Principle: The basic dimethylamino groups react with a strong acid in a stoichiometric manner. The equivalence point, where all amine groups have been neutralized, can be determined by monitoring the potential change with a pH electrode. The purity is calculated based on the volume of titrant consumed.
Reagents and Apparatus:
-
2,4,6-tris((dimethylamino)methyl)phenol sample
-
0.1 M Perchloric acid (HClO₄) in glacial acetic acid, standardized
-
Glacial acetic acid
-
Potentiometric titrator with a combination pH glass electrode
-
Analytical balance
-
Beakers, burette, and standard laboratory glassware
Procedure:
-
Accurately weigh approximately 0.5 g of the 2,4,6-tris((dimethylamino)methyl)phenol sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the pH electrode in the solution and start stirring.
-
Titrate the solution with standardized 0.1 M perchloric acid, recording the potential (mV) or pH readings after each addition of titrant.
-
Continue the titration past the equivalence point. The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
Calculation of Purity: The purity of 2,4,6-tris((dimethylamino)methyl)phenol is calculated using the following formula:
Purity (%) = (V - Vb) * M * (MW / (W * 3)) * 100
Where:
-
V = Volume of HClO₄ solution used for the sample titration (mL)
-
Vb = Volume of HClO₄ solution used for the blank titration (mL)
-
M = Molarity of the standardized HClO₄ solution
-
MW = Molecular weight of 2,4,6-tris((dimethylamino)methyl)phenol (265.39 g/mol )
-
W = Weight of the sample (g)
-
3 = Number of basic nitrogen atoms per molecule
Alternative Purity Method: HPLC
High-Performance Liquid Chromatography (HPLC) separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[1][2] The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Alternative Purity Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[3] This method is highly sensitive and can identify and quantify impurities.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of titration, HPLC, and GC-MS for the purity validation of 2,4,6-tris((dimethylamino)methyl)phenol.
| Parameter | Potentiometric Titration | HPLC | GC-MS |
| Principle | Acid-Base Neutralization | Differential Partitioning | Gas Phase Separation & Mass Analysis |
| Typical Purity Results | >95% | >98% | >98% |
| Precision (RSD) | < 1% | < 2% | < 5% |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~30-45 minutes |
| Relative Cost | Low | Medium | High |
| Required Expertise | Low | Medium | High |
| Impurity Identification | No | No (requires standards) | Yes |
Visualizations
Experimental Workflow and Logical Comparison
The following diagrams illustrate the experimental workflow for the titration method and a logical comparison of the different analytical techniques.
Caption: Experimental workflow for purity validation by titration.
References
Navigating Beyond DMP-30: A Comparative Guide to Epoxy Curing Accelerators
For researchers, scientists, and drug development professionals working with polymers, the selection of an appropriate curing accelerator is critical to achieving desired material properties and optimizing reaction kinetics. While DMP-30 (Tris(dimethylaminomethyl)phenol) is a widely utilized tertiary amine accelerator for epoxy resins, a range of alternatives offers distinct advantages in terms of reactivity, handling, and final polymer performance. This guide provides an objective comparison of DMP-30 and its prominent alternatives, supported by experimental data to inform your selection process.
This document delves into a side-by-side analysis of DMP-30 against other tertiary amines, such as Benzyl Dimethylamine (BDMA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as imidazole-based accelerators. The comparative data presented herein is synthesized from various scientific and technical sources to provide a comprehensive overview.
Performance Comparison of Tertiary Amine Accelerators
Tertiary amines are a common class of accelerators for epoxy resins, promoting the anionic polymerization of the epoxy groups. Their performance can vary significantly based on their chemical structure, which influences their catalytic activity and steric hindrance.
A key performance indicator for curing accelerators is the gel time, which is the time it takes for the liquid resin to transition into a gel-like state. Shorter gel times are often desirable for rapid curing applications. The glass transition temperature (Tg) is another critical parameter, as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Higher Tg values are generally associated with a higher degree of cross-linking and improved thermal stability.
| Accelerator | Gel Time (minutes) at 25°C | Glass Transition Temperature (Tg) | Key Characteristics |
| DMP-30 | Slower | Baseline | Balanced performer with good stability and wide compatibility.[1] |
| BDMA | Slower than DBU and THU | Not specified | Economical and moderately reactive; may cause yellowing.[1] |
| DBU | Fast | Can be slightly lower than DMP-30 | Fast-reacting and temperature-sensitive, ideal for high-performance applications.[1] |
| THU | Fastest | Not specified | Exceptionally fast at elevated temperatures.[1] |
Note: The specific gel times and Tg values can vary depending on the epoxy resin system, hardener, and accelerator concentration. The information in this table is based on a qualitative comparison from available literature.
Imidazoles: A Highly Reactive Alternative
Imidazole and its derivatives represent another important class of epoxy curing accelerators. They are known for their high reactivity, which can lead to rapid curing even at lower temperatures.[2] This high reactivity stems from their ability to initiate anionic polymerization of the epoxy resin.[2] Some studies have shown that imidazoles can offer a synergistic effect when used in combination with tertiary amines like DMP-30, resulting in a lower activation energy for the curing reaction than when either accelerator is used alone.
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of epoxy curing accelerators.
Determination of Gel Time
Gel time is often determined using a simple, yet effective, manual method.
Apparatus:
-
Beaker or other suitable mixing vessel
-
Stirring rod (wooden or glass)
-
Stopwatch
-
Constant temperature bath or hot plate
Procedure:
-
Pre-condition the epoxy resin, hardener, and accelerator to the desired test temperature (e.g., 25°C).
-
Accurately weigh the epoxy resin and hardener into the mixing vessel according to the manufacturer's recommended ratio.
-
Add the specified amount of accelerator to the mixture.
-
Start the stopwatch and immediately begin to thoroughly mix the components.
-
Periodically probe the mixture with the stirring rod.
-
The gel time is recorded as the point at which the resin becomes sufficiently viscous that it no longer drips from the stirring rod but instead forms a continuous string.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the Tg of a polymer.[3][4][5][6][7]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Prepare a sample of the cured epoxy resin (typically 5-10 mg).
-
Place the sample in a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample back to a temperature below its Tg.
-
Reheat the sample at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
Curing Mechanisms and Pathways
The curing of epoxy resins with amine-based accelerators involves a series of complex chemical reactions. The primary role of the accelerator is to catalyze the ring-opening polymerization of the epoxide groups.
Tertiary Amine Catalysis
The curing mechanism for a tertiary amine like DMP-30 involves the nucleophilic attack of the tertiary amine nitrogen on the carbon atom of the epoxide ring. This opens the ring and forms a zwitterion, which then initiates a chain-growth anionic polymerization.
Caption: Curing mechanism of epoxy resin with a tertiary amine accelerator.
Imidazole Catalysis
Imidazoles can also act as effective catalysts for epoxy curing. The mechanism is believed to involve the formation of an adduct between the imidazole and the epoxy group, which then initiates the anionic polymerization.
Caption: Curing mechanism of epoxy resin with an imidazole accelerator.
Experimental Workflow for Accelerator Evaluation
A systematic workflow is essential for the accurate comparison of different curing accelerators.
Caption: A typical experimental workflow for evaluating epoxy curing accelerators.
Conclusion
The choice of an epoxy curing accelerator extends beyond DMP-30, with alternatives like BDMA, DBU, and imidazoles offering a spectrum of reactivities and performance characteristics. For applications demanding rapid curing, DBU and imidazoles present compelling options. Conversely, DMP-30 remains a robust and reliable choice for general-purpose applications where a balanced performance is desired. The selection of the optimal accelerator will ultimately depend on the specific requirements of the application, including desired cure speed, final mechanical properties, and processing conditions. It is recommended to perform comparative experimental evaluations, following standardized protocols, to determine the most suitable accelerator for your specific polymer system.
References
- 1. cyclohexylamine.net [cyclohexylamine.net]
- 2. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 3. shimadzu.com [shimadzu.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Einecs 286-127-4: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide to the proper disposal procedures for Einecs 286-127-4, chemically identified as a 3:1 molar adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety protocols.
This compound, with CAS number 85187-38-8, is a chemical compound that requires careful management due to the hazardous properties of its components. Formic acid is corrosive, and 2,4,6-tris[(dimethylamino)methyl]phenol is classified as harmful and corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the product in use. All personnel handling this substance must be thoroughly trained on its hazards and the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile, neoprene, or butyl rubber gloves. Inspect gloves for any signs of deterioration before use.[2]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Protective Clothing: A fully-buttoned lab coat or chemical-resistant apron should be worn. In case of a significant spill, a fully protective suit may be necessary.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a certified laboratory chemical fume hood, to avoid inhalation of vapors.[2][6]
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, regional, and national regulations. Hazardous chemical waste must not be disposed of down the drain or through evaporation.[7][8]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Due to the presence of formic acid, the waste will likely be corrosive. Waste formic acid is considered dangerous if the pH is 6 or lower or if its concentration is 1% or greater.[2]
-
Collect waste in a designated, compatible container. A polyethylene container is a suitable option.[2]
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizers, strong caustics, concentrated sulfuric acid, and powdered metals.[2]
-
-
Waste Collection and Storage:
-
Attach a completed "Hazardous Waste" label to the container before adding any waste.
-
Keep the waste container securely capped at all times, except when adding waste.[7]
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][9]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection through your institution's hazardous waste management program.[7][8]
-
Do not attempt to neutralize the waste in the laboratory unless it is part of a specifically approved and documented procedure by your institution's safety office. Neutralization should be performed by a licensed waste disposal facility.[2]
-
-
Decontamination of Empty Containers:
-
A container that has held this hazardous waste must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate from this process must be collected and disposed of as hazardous waste.[7][10]
-
After triple rinsing, deface or remove all hazardous chemical labels from the container before disposal.[7]
-
Quantitative Data Summary
| Property | Formic Acid | 2,4,6-tris[(dimethylamino)methyl]phenol |
| pH | < 2.5 (for typical concentrations) | Basic |
| Flash Point | 49.5 °C | > 110 °C |
| Boiling Point | 100.8 °C | 250 °C |
| Primary Hazard | Corrosive | Corrosive, Harmful |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Einecs 286-127-4
Chemical Identity: Formic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol (3:1) CAS Number: 85187-38-8
Immediate Safety and Personal Protective Equipment (PPE)
Due to the nature of its components, this compound is expected to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with the skin[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields and a face shield. | To protect against splashes and vapors that can cause severe eye damage[3][4]. |
| Hand Protection | Nitrile rubber gloves (or other compatible material). | To prevent skin contact which can lead to chemical burns[4]. |
| Skin and Body Protection | Chemical-resistant lab coat or apron, with full-length pants and closed-toe shoes. | To protect against accidental skin contact and splashes[3]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | To avoid inhalation of potentially harmful vapors. |
Operational Plans: Handling and Storage
Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
Disposal Plan
Waste Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
Contaminated materials, such as gloves and wipes, should also be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
Workflow for Safe Handling of Einecs 286-127-4
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
